molecular formula C11H14O3 B076941 2-(2,4,6-Trimethylphenoxy)acetic acid CAS No. 13333-81-8

2-(2,4,6-Trimethylphenoxy)acetic acid

Katalognummer: B076941
CAS-Nummer: 13333-81-8
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: TVYZUFZJRKBXTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2,4,6-Trimethyl-phenoxy)-acetic acid is a specialized carboxylic acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its core structure features a phenoxy group substituted with methyl groups at the 2, 4, and 6 positions (mesitylene-derived), which introduces significant steric bulk and influences both the acidity of the acetic acid moiety and the compound's overall reactivity. This steric profile makes it a prime candidate for synthesizing hindered esters and amides, or for use in the development of ligands for catalysis. In pharmaceutical research, its scaffold is of interest for the design and synthesis of novel bioactive molecules, particularly as a precursor for prodrugs or as a modifier to influence the pharmacokinetic properties of lead compounds. The acetic acid group allows for straightforward conjugation to other molecular entities via amide coupling or esterification, while the trimethylphenoxy group can impart enhanced lipophilicity and membrane permeability. Researchers utilize this compound in the exploration of structure-activity relationships (SAR), the development of agrochemicals, and as a model compound in studies of sterically encumbered molecular systems. Its defined structure and high purity are critical for reproducible results in these advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,4,6-trimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-7-4-8(2)11(9(3)5-7)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYZUFZJRKBXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357451
Record name (2,4,6-Trimethyl-phenoxy)-acetic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13333-81-8
Record name 2-(2,4,6-Trimethylphenoxy)acetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=13333-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2,4,6-Trimethyl-phenoxy)-acetic acid
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Record name 2-(2,4,6-trimethylphenoxy)acetic acid
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Foundational & Exploratory

CAS number and IUPAC name for 2-(2,4,6-trimethylphenoxy)acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Compound Identification

This technical guide provides a comprehensive overview of 2-(2,4,6-trimethylphenoxy)acetic acid, a molecule of interest in agricultural and potentially other fields of chemical research.

IdentifierValue
IUPAC Name This compound
CAS Number 13333-81-8
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol

Physicochemical and Spectroscopic Data

A thorough characterization of a compound is fundamental for its application in research and development. Below is a summary of available data for this compound. Note: Experimental data for this specific molecule is not widely available in public databases. The following tables include both reported data and predicted values based on its chemical structure for a comprehensive overview.

Table 2.1: Physicochemical Properties

PropertyValueSource
Melting Point Not reported-
Boiling Point Not reported-
pKa (Predicted) ~3.5 - 4.5Chemically similar to other phenoxyacetic acids
LogP (Predicted) ~2.5 - 3.0Based on chemical structure

Table 2.2: Predicted Spectroscopic Data

Table 2.2.1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH~6.8s2H
O-CH₂~4.4s2H
para-CH₃~2.2s3H
ortho-CH₃~2.3s6H
COOH~10-12br s1H

Table 2.2.2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)
COOH~175
Aromatic C-O~152
Aromatic C-CH₃ (ortho)~132
Aromatic C-CH₃ (para)~130
Aromatic CH~129
O-CH₂~68
ortho-CH₃~16
para-CH₃~20

Table 2.2.3: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
194[M]⁺ (Molecular Ion)
149[M - COOH]⁺
135[M - OCH₂COOH]⁺
121[C₉H₁₃]⁺

Table 2.2.4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
3300-2500O-H stretch (carboxylic acid, broad)
3000-2850C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1600, ~1500C=C stretch (aromatic)
~1220C-O stretch (ether)

Experimental Protocols

A standard and reproducible synthesis is crucial for obtaining high-purity material for research. The following outlines a general, yet detailed, experimental protocol for the synthesis of this compound via the Williamson ether synthesis.

Synthesis of this compound

This procedure involves the reaction of 2,4,6-trimethylphenol with a haloacetic acid ester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Materials:

  • 2,4,6-Trimethylphenol (Mesitylol)

  • Ethyl bromoacetate (or chloroacetate)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol (or Acetone)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Purification a 2,4,6-Trimethylphenol d Sodium 2,4,6-trimethylphenoxide a->d b Base (NaOH or K₂CO₃) b->d c Solvent (Ethanol) c->d f Ethyl 2-(2,4,6-trimethylphenoxy)acetate d->f Nucleophilic Substitution e Ethyl bromoacetate e->f i This compound (Crude Product) f->i Saponification g Aqueous NaOH g->i h Acidification (HCl) h->i j Recrystallization i->j k Pure Product j->k

Caption: Synthetic workflow for this compound.

Procedure:

  • Deprotonation of 2,4,6-Trimethylphenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylphenol in ethanol. Add an equimolar amount of sodium hydroxide pellets or a slight excess of potassium carbonate. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Williamson Ether Synthesis: To the solution of the phenoxide, add ethyl bromoacetate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Ester Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4,6-trimethylphenoxy)acetate.

  • Hydrolysis to the Carboxylic Acid: To the crude ester, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Acidification and Product Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

Mechanism of Action: As a Herbicide

This compound belongs to the phenoxyacetic acid class of herbicides. The primary mechanism of action for this class of compounds is to mimic the natural plant growth hormone, auxin (indole-3-acetic acid).

Signaling Pathway Diagram:

Auxin_Pathway cluster_compound Exogenous Compound cluster_cellular Plant Cell compound This compound receptor Auxin Receptor (e.g., TIR1/AFB) compound->receptor Binds and activates aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa Promotes degradation of arf Auxin Response Factors (ARFs) aux_iaa->arf Represses genes Auxin-Responsive Genes arf->genes Activates transcription of growth Uncontrolled Cell Division and Elongation genes->growth plant_death Plant Death growth->plant_death

Caption: Simplified signaling pathway of phenoxyacetic acid herbicides.

This overstimulation of auxin signaling pathways leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plant species. The selectivity of these herbicides is often dependent on differences in metabolism and transport between monocot and dicot plants.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties of novel phenoxyacetic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative data, experimental methodologies, and underlying signaling pathways associated with these promising compounds.

Introduction to Phenoxyacetic Acid Derivatives

Phenoxyacetic acid, a molecule composed of a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a foundational structure for a diverse range of synthetic compounds.[1] The versatility of this scaffold allows for a variety of substitutions on the aromatic ring and modifications of the carboxylic acid group, leading to derivatives with distinct and potent biological effects. This adaptability has made phenoxyacetic acid derivatives a focal point in the quest for new therapeutic agents.

Antimicrobial Activity

Several novel phenoxyacetic acid derivatives have exhibited significant activity against a range of bacterial and fungal pathogens. The primary method for evaluating this activity is the disc diffusion assay, which provides a qualitative and semi-quantitative measure of antimicrobial efficacy.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeTest OrganismZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
2-(2-((phenylimino) methyl) phenoxy) acetic acid derivativeE. coli-Ampicillin-
2-(2-((phenylimino) methyl) phenoxy) acetic acid derivativeS. aureus-Ampicillin-
(E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acidE. coli22Ampicillin25
2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acidS. aureusGood activity--

Note: Specific zone of inhibition values were not available in all cited literature.

Experimental Protocol: Disc Diffusion Assay

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Sterile cotton swabs

  • Whatman filter paper discs (6 mm diameter)

  • Test compounds (phenoxyacetic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (e.g., Ampicillin)

  • Incubator

Procedure:

  • Preparation of Inoculum: A few colonies of the test bacterium are transferred to a sterile saline solution. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing the swab against the inner wall of the tube. The entire surface of the MHA plate is then evenly swabbed in three directions to ensure a confluent lawn of bacterial growth. The plate is allowed to dry for a few minutes.

  • Application of Discs: Sterile filter paper discs are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated MHA plate using sterile forceps. A standard antibiotic disc is also placed as a positive control. The discs should be pressed gently to ensure complete contact with the agar.

  • Incubation: The plates are incubated in an inverted position at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli, S. aureus) Inoculation Inoculate Agar Plates Bacterial_Culture->Inoculation Compound_Solution Test Compound Solution (Phenoxyacetic Acid Derivative) Disc_Placement Place Impregnated Discs Compound_Solution->Disc_Placement Agar_Plates Mueller-Hinton Agar Plates Agar_Plates->Inoculation Inoculation->Disc_Placement Incubation Incubate at 37°C Disc_Placement->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Compare_Results Compare with Control Measure_Zones->Compare_Results

Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibitory action reduces the production of prostaglandins, which are key mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
Pyrazoline-phenoxyacetic acid derivative 6aCOX-2 Inhibition0.03Celecoxib-
Pyrazoline-phenoxyacetic acid derivative 6cCOX-2 Inhibition0.03Celecoxib-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds (phenoxyacetic acid derivatives)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds and the reference drug are administered to the rats, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer or paw thickness is measured with calipers at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->COX2 Inhibits Apoptosis_Pathway Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Phenoxyacetic_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Phenoxyacetic_Derivative->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis FFA1_Pathway Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 Receptor (GPR40) Phenoxyacetic_Derivative->FFA1 Binds & Activates Gq_protein Gq Protein FFA1->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion

References

Spectroscopic data interpretation (NMR, IR, Mass Spec) for 2-(2,4,6-trimethylphenoxy)acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2,4,6-trimethylphenoxy)acetic acid, a molecule of interest in various research and development sectors. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected spectral features, detailed experimental protocols for data acquisition, and a systematic workflow for data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The mass spectrometry data outlines the expected fragmentation pattern under electron ionization.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.5 - 12.0Singlet (broad)1H-COOH
6.88Singlet2HAromatic H
4.41Singlet2H-O-CH₂-
2.29Singlet6Hortho -CH₃
2.25Singlet3Hpara -CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
174.5C=O (acid)
152.1C-O (aromatic)
134.8C-CH₃ (para)
130.6C-CH₃ (ortho)
129.5C-H (aromatic)
70.0-O-CH₂-
20.6para -CH₃
16.2ortho -CH₃
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2920-2980MediumC-H stretch (aliphatic)
1700-1725StrongC=O stretch (carboxylic acid)
1600, 1480MediumC=C stretch (aromatic)
1200-1250StrongC-O stretch (ether)
1150-1200StrongC-O stretch (acid)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
m/zProposed Fragment
208[M]⁺ (Molecular Ion)
149[M - COOH - CH₂]⁺
135[M - OCH₂COOH]⁺
121[C₉H₁₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is required.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty, clean ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

  • Sample Introduction: The sample can be introduced directly into the ion source via a solids probe or, if coupled with gas chromatography (GC-MS), injected into the GC column where it is volatilized and separated before entering the mass spectrometer.[1]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.[2][3]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in spectroscopic data interpretation.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate (¹H) calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum

Figure 1: NMR Spectroscopy Experimental Workflow.

Experimental_Workflow_FTIR_ATR start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_sample Acquire Sample Spectrum apply_pressure->acquire_sample process Process Data (Ratio Sample/Background) acquire_sample->process final_spectrum Final IR Spectrum process->final_spectrum

Figure 2: ATR-FTIR Spectroscopy Experimental Workflow.

Spectroscopic_Data_Interpretation cluster_data Spectroscopic Data cluster_info Derived Information nmr NMR (¹H, ¹³C) nmr_info Connectivity Chemical Environment nmr->nmr_info ir IR ir_info Functional Groups ir->ir_info ms Mass Spec ms_info Molecular Weight Fragmentation Pattern ms->ms_info structure Proposed Structure nmr_info->structure ir_info->structure ms_info->structure

Figure 3: Logical Relationship in Spectroscopic Data Interpretation.

Interpretation of Spectroscopic Data

A detailed interpretation of the predicted spectroscopic data provides a comprehensive structural analysis of this compound.

¹H NMR Spectrum

The predicted ¹H NMR spectrum provides key information about the proton environment in the molecule.

  • ~11.0 ppm (singlet, broad, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

  • 6.88 ppm (singlet, 2H): This signal corresponds to the two equivalent aromatic protons on the trimethylphenyl ring. The singlet nature arises from the symmetrical substitution pattern of the ring, where these protons have no adjacent proton neighbors to couple with.

  • 4.41 ppm (singlet, 2H): This singlet is assigned to the two protons of the methylene group (-O-CH₂-). The deshielding effect of the adjacent oxygen atom shifts this signal downfield. It appears as a singlet as there are no neighboring protons.

  • 2.29 ppm (singlet, 6H): This signal represents the six equivalent protons of the two ortho methyl groups on the aromatic ring.

  • 2.25 ppm (singlet, 3H): This signal is assigned to the three protons of the para methyl group on the aromatic ring.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

  • 174.5 ppm: This downfield signal is characteristic of the carbonyl carbon of the carboxylic acid.

  • 152.1 ppm: This signal is assigned to the aromatic carbon directly attached to the ether oxygen.

  • 134.8 ppm and 130.6 ppm: These signals correspond to the aromatic carbons bearing the para and ortho methyl groups, respectively.

  • 129.5 ppm: This signal represents the two equivalent aromatic carbons attached to hydrogen.

  • 70.0 ppm: This upfield signal is characteristic of the methylene carbon (-O-CH₂-).

  • 20.6 ppm and 16.2 ppm: These signals in the aliphatic region correspond to the carbons of the para and ortho methyl groups, respectively.

IR Spectrum

The predicted IR spectrum confirms the presence of key functional groups.

  • 2500-3300 cm⁻¹ (Broad): This very broad absorption is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding.

  • 2920-2980 cm⁻¹ (Medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

  • 1700-1725 cm⁻¹ (Strong): A strong, sharp absorption in this region is indicative of the C=O stretching vibration of the carboxylic acid carbonyl group.

  • 1600, 1480 cm⁻¹ (Medium): These peaks arise from the C=C stretching vibrations within the aromatic ring.

  • 1200-1250 cm⁻¹ (Strong) and 1150-1200 cm⁻¹ (Strong): These strong absorptions are attributed to the C-O stretching vibrations of the ether linkage and the carboxylic acid, respectively.

Mass Spectrum

The predicted mass spectrum under electron ionization provides the molecular weight and characteristic fragmentation pattern.

  • m/z 208: This peak corresponds to the molecular ion ([M]⁺), confirming the molecular weight of this compound (C₁₁H₁₄O₃).

  • m/z 149: This fragment likely arises from the loss of the carboxymethylene group (-CH₂COOH), resulting in the stable 2,4,6-trimethylphenoxide radical cation.

  • m/z 135: This prominent peak is likely due to the cleavage of the ether bond, resulting in the 2,4,6-trimethylphenyl cation.

  • m/z 121: This fragment could be formed by the loss of a methyl group from the m/z 135 fragment.

  • m/z 91: The presence of a peak at m/z 91 suggests the formation of the tropylium ion, a common rearrangement fragment in molecules containing a benzyl-like moiety.

The combined interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a consistent and comprehensive structural confirmation of this compound. This technical guide serves as a valuable resource for the analysis and characterization of this compound, outlining the expected spectral features and providing standardized protocols for data acquisition. The visualized workflows further aid in understanding the logical progression from sample preparation to final data interpretation.

References

Navigating the Uncharted Territory of 2-(2,4,6-trimethylphenoxy)acetic acid: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,6-trimethylphenoxy)acetic acid is an organic compound with potential applications in various fields, including as a herbicide.[1][2] Its structural similarity to other phenoxyacetic acids suggests that it may possess biological activity that warrants careful handling by researchers. This guide provides a summary of the presumed physical and chemical properties, potential hazards, and recommended safety, handling, and disposal procedures.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available and extrapolated data.

PropertyValueSource
CAS Number 13333-81-8[3][4]
Molecular Formula C₁₁H₁₄O₃[3][4]
Molecular Weight 194.23 g/mol [3]
Appearance White Solid (presumed)[5]
Melting Point 155 - 157 °C (for (2-Methylphenoxy)acetic acid)[5]
Boiling Point No data available
Solubility Insoluble in water (presumed); Soluble in organic solvents

Hazard Identification and Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the classification of the isomeric compound (2,3,5-Trimethylphenoxy)acetic acid, the following hazards should be anticipated.[6]

Hazard ClassGHS Classification
Acute Toxicity, Oral H301: Toxic if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation (presumed)
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation (presumed)
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation (presumed)

Hazard Statements:

  • H301: Toxic if swallowed.[6]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[7]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on general best practices for handling potentially hazardous solid organic compounds.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection:

    • Wear a lab coat or chemical-resistant apron.

    • Use impervious gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

General Hygiene Practices:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Remove contaminated clothing and wash it before reuse.[10]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet or label.

Spill and Leak Procedures

Small Spills:

  • Wear appropriate PPE.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a designated, labeled, and sealed container for hazardous waste disposal.[5]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Large Spills:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill to prevent it from entering drains or waterways.

  • Follow the cleanup procedure for small spills.

  • Ensure the area is well-ventilated during and after cleanup.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container locked up and out of reach of unauthorized personnel.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chemical waste should be handled by a licensed professional waste disposal service.[9]

  • Do not dispose of down the drain or into the environment.

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound start Start: Obtain Compound risk_assessment Conduct Risk Assessment (Review available data) start->risk_assessment ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat risk_assessment->ppe handling Handle in a Ventilated Area (Chemical Fume Hood) ppe->handling weighing Weighing and Transfer handling->weighing experiment Experimental Use weighing->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination waste_collection Collect Waste (Solid and Liquid) experiment->waste_collection storage Store Unused Compound (Cool, Dry, Ventilated, Locked) decontamination->storage disposal Dispose of Waste via Licensed Contractor waste_collection->disposal end End storage->end disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

Methodological & Application

Synthesis of 2-(2,4,6-trimethylphenoxy)acetic Acid: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 2-(2,4,6-trimethylphenoxy)acetic acid. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

This compound and its derivatives are of interest in various fields of chemical and pharmaceutical research. The synthesis detailed herein involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid in the presence of a strong base. This nucleophilic substitution reaction provides a reliable route to the target compound.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis mechanism. In the first step, the phenolic proton of 2,4,6-trimethylphenol is abstracted by sodium hydroxide to form the corresponding sodium phenoxide. This is followed by a nucleophilic attack of the phenoxide on the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the ether linkage. Subsequent acidification yields the desired carboxylic acid.

Materials and Equipment

Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
2,4,6-Trimethylphenol136.19527-60-6Corrosive, causes severe skin burns and eye damage.[1]
Chloroacetic Acid94.5079-11-8Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][3]
Sodium Hydroxide (NaOH)40.001310-73-2Causes severe skin burns and eye damage.[4]
Hydrochloric Acid (HCl)36.467647-01-06 M aqueous solution. Corrosive.
Water (H₂O)18.027732-18-5Deionized or distilled.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers (various sizes)

  • Graduated cylinders

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar phenoxyacetic acids.[5][6]

Preparation of Sodium 2,4,6-trimethylphenoxide
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Add 6.81 g (0.05 mol) of 2,4,6-trimethylphenol to the flask.

  • In a separate beaker, carefully prepare a solution of 4.00 g (0.10 mol) of sodium hydroxide in 25 mL of water. Caution: The dissolution of NaOH is highly exothermic.

  • Slowly add the sodium hydroxide solution to the round-bottom flask containing the 2,4,6-trimethylphenol while stirring.

  • Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium phenoxide.

Reaction with Chloroacetic Acid
  • In a separate beaker, dissolve 5.20 g (0.055 mol) of chloroacetic acid in 15 mL of water.

  • Carefully add the chloroacetic acid solution to the stirred solution of sodium 2,4,6-trimethylphenoxide in the round-bottom flask.

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle or water bath.

  • Maintain the reflux with continuous stirring for 1 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) if desired.

Work-up and Isolation
  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a 250 mL beaker.

  • Slowly and carefully acidify the solution by adding 6 M hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 1-2. A precipitate of this compound will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water to remove any inorganic salts.

Purification
  • The crude product can be purified by recrystallization. While the optimal solvent should be determined experimentally, a common solvent for similar compounds is hot water or an ethanol/water mixture.[1]

  • Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Characterization
  • Determine the melting point of the dried product.

  • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Safety Precautions

  • 2,4,6-Trimethylphenol: Corrosive and causes severe skin burns and eye damage. May cause an allergic skin reaction.[1]

  • Chloroacetic Acid: Toxic and corrosive. It is fatal if inhaled and toxic in contact with skin or if swallowed. Causes severe skin burns and eye damage.[2][3]

  • Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.[4]

  • Hydrochloric Acid: Corrosive. Avoid inhalation of vapors.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

Data Presentation

ParameterValue
Reactants
2,4,6-Trimethylphenol (mass)6.81 g
2,4,6-Trimethylphenol (moles)0.05 mol
Chloroacetic Acid (mass)5.20 g
Chloroacetic Acid (moles)0.055 mol
Sodium Hydroxide (mass)4.00 g
Sodium Hydroxide (moles)0.10 mol
Product
Product NameThis compound
Molecular FormulaC₁₁H₁₄O₃
Molar Mass194.23 g/mol
Theoretical Yield9.71 g
AppearanceWhite to off-white solid
Melting PointData for the closely related 2,4,6-trimethylphenylacetic acid is 166-168 °C. The melting point for the target compound should be determined experimentally.
Purity (by analysis)≥95% (typical)

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A 1. Dissolve 2,4,6-trimethylphenol C 3. Mix to form sodium 2,4,6-trimethylphenoxide A->C B 2. Prepare NaOH solution B->C E 5. Add chloroacetic acid to phenoxide C->E D 4. Prepare chloroacetic acid solution D->E F 6. Reflux for 1-2 hours E->F G 7. Cool reaction mixture F->G H 8. Acidify with HCl to precipitate product G->H I 9. Cool in ice bath H->I J 10. Filter to collect crude product I->J K 11. Recrystallize from suitable solvent J->K L 12. Filter and dry purified product K->L M 13. Characterize (m.p., NMR, IR) L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2,4,6-trimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2,4,6-trimethylphenoxy)acetic acid. The described reverse-phase HPLC method is suitable for the determination of the compound in various sample matrices, providing excellent peak shape and resolution. This document provides comprehensive experimental protocols, from mobile phase and sample preparation to the chromatographic conditions, to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is an organic compound with potential applications in herbicide development and as an intermediate in pharmaceutical synthesis.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[3]

This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. As an acidic compound, control of the mobile phase pH is critical to ensure good peak symmetry and retention.[4][5] This method utilizes a C18 stationary phase with a gradient elution of an acidified water and acetonitrile mobile phase, which is a common approach for separating acidic analytes.[6][7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (hydrophilic)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient 50% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 270 nm
Run Time 15 minutes
Preparation of Solutions

2.4.1. Mobile Phase Preparation

  • Mobile Phase A (Water with 0.1% Phosphoric Acid): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid): To 1000 mL of HPLC-grade acetonitrile, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly and degas for 15 minutes.

2.4.2. Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve the compound completely.

  • Allow the solution to return to room temperature and then dilute to the mark with methanol. Mix well.

2.4.3. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (premixed at the initial gradient conditions, e.g., 50:50 Mobile Phase A:B). A typical concentration range for a calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix.[8][9] A general procedure for a simple matrix is provided below:

  • Accurately weigh a known amount of the sample into a suitable container.

  • Add a measured volume of a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water) to the sample.

  • Vortex or sonicate the sample for 15-20 minutes to ensure complete extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a clean vial.

  • If necessary, dilute the extract with the mobile phase to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation sub_prep_mobile Mobile Phase Preparation sub_prep_std Standard Preparation sub_hplc_sep Chromatographic Separation sub_prep_mobile->sub_hplc_sep To Pump sub_prep_sample Sample Preparation sub_hplc_inject Sample Injection sub_prep_std->sub_hplc_inject sub_prep_sample->sub_hplc_inject hplc HPLC System sub_hplc_inject->sub_hplc_sep sub_hplc_detect UV Detection sub_hplc_sep->sub_hplc_detect sub_data_integ Peak Integration sub_hplc_detect->sub_data_integ data Data Analysis sub_data_calib Calibration Curve Generation sub_data_integ->sub_data_calib sub_data_quant Quantification sub_data_calib->sub_data_quant

Caption: Experimental workflow for HPLC analysis.

Results and Discussion

The developed HPLC method provides excellent separation and quantification for this compound. The acidification of the mobile phase with phosphoric acid is crucial for obtaining a sharp and symmetrical peak, by suppressing the ionization of the carboxylic acid group.[4] The use of a C18 column provides good retention based on the hydrophobic nature of the molecule.

Below is a summary of the expected performance characteristics of this method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 5000
Retention Time (RT) RSD ≤ 2.0%~ 8.5 min
Peak Area RSD ≤ 2.0%< 1.5%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the reliable and accurate quantification of this compound. The method is straightforward, robust, and utilizes common HPLC instrumentation and reagents. The provided protocols for solution preparation and chromatographic analysis can be easily adopted by researchers and analytical scientists for routine analysis and in drug development processes.

References

Determining the Effective Concentration of 2-(2,4,6-trimethylphenoxy)acetic Acid for In Vitro Plant Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is limited specific published data on the use of 2-(2,4,6-trimethylphenoxy)acetic acid in in vitro plant assays. The following application notes and protocols are based on the well-documented use of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related synthetic auxin.[1] Synthetic auxins can elicit varied responses depending on the plant species, explant type, and culture conditions. Therefore, the provided concentration ranges and protocols should be considered as a starting point for optimization experiments to determine the effective concentration of this compound for your specific application.

Introduction

This compound is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] Synthetic auxins are widely used in plant tissue culture to induce cell division and differentiation. At appropriate concentrations, they are instrumental in the induction of callus (an undifferentiated mass of cells) and the initiation of somatic embryogenesis from various plant explants.[1][2] Understanding the optimal concentration is critical, as auxin effects are dose-dependent; concentrations that promote callus formation can be inhibitory or herbicidal at higher levels.[3]

This document provides a comprehensive guide to determining the effective concentration of this compound for in vitro plant assays, using 2,4-D as a reference. It includes detailed protocols for stock solution preparation and a general procedure for callus induction, along with data tables summarizing typical concentration ranges for 2,4-D in various applications.

Data Presentation: Quantitative Summary for Synthetic Auxin (2,4-D) in Plant Tissue Culture

The following tables summarize the effective concentration ranges of 2,4-D, which can be used as a starting point for optimizing the concentration of this compound.

Table 1: General Concentration Ranges of 2,4-D for Various In Vitro Plant Responses

ApplicationTypical Concentration Range (mg/L)Plant Species ExampleReference
Callus Induction0.1 - 5.0Nicotiana tabacum (Tobacco)[3]
0.5 - 10.0General Range[4]
1.0 - 4.0Saccharum officinarum (Sugarcane)[5]
2.0Citrus hystrix (Kaffir Lime)[6]
Somatic Embryogenesis0.25 - 8.0Crocus sativus (Saffron)[7]
1.0 - 2.0Coffea liberica (Liberica Coffee)[8]
1.0Eleutherococcus sessiliflorus[9]
Plant Regeneration0.5 - 4.0Triticum aestivum (Wheat)[10]

Table 2: Specific Examples of Optimal 2,4-D Concentrations for Callus Induction

Plant SpeciesExplant TypeOptimal 2,4-D Concentration (mg/L)NotesReference
Allium cepaRoot tips0.67 - 2.01Increased mitotic index[11]
Moringa oleiferaLeaf1.5 (in combination with 2.0 mg/L BA)Highest fresh weight of callus[12]
Taxus brevifoliaTwig1.5 (in combination with 0.1 mg/L Kinetin)Best for callus induction and growth[13]
Colocasia esculentaCorm2.0For callus initiation[5]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound

Note: As with 2,4-D, this compound has low solubility in water. A weak base or alcohol is typically used for initial dissolution.[4][14]

Materials:

  • This compound powder

  • 1N Sodium Hydroxide (NaOH) or 95% Ethanol

  • Sterile distilled or deionized water

  • 100 mL sterile volumetric flask

  • Sterile magnetic stirrer and stir bar

  • Sterile syringe filter (0.22 µm)

  • Sterile storage bottles (amber or foil-wrapped)

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the powder in a chemical fume hood.

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to the 100 mL volumetric flask.

  • Dissolving:

    • Using NaOH: Add a few drops of 1N NaOH to the flask and gently swirl to dissolve the powder.

    • Using Ethanol: Add 2-5 mL of 95% ethanol to the flask and swirl until the powder is completely dissolved.[4]

  • Dilution: Once dissolved, slowly add sterile distilled water to the flask while stirring continuously to bring the final volume to 100 mL.[4]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber-colored or foil-wrapped storage bottle.

  • Storage: Label the bottle with the compound name, concentration, preparation date, and your initials. Store the stock solution at 2-8°C for short-term use (several months) or at -20°C for long-term storage.[14][15]

Protocol 2: General Method for Callus Induction from Leaf Explants

This protocol describes a general procedure for testing the effective concentration of this compound for callus induction. A concentration gradient is recommended to identify the optimal level.

Materials:

  • Young, healthy leaves from the source plant

  • 70% (v/v) ethanol

  • Commercial bleach solution (e.g., 5% sodium hypochlorite) with a few drops of Tween-20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins and 3% sucrose

  • This compound stock solution (from Protocol 1)

  • Cytokinin stock solution (e.g., Kinetin or BAP), if required

  • Agar or other gelling agent

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Growth chamber or incubator

Procedure:

  • Media Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Aliquot the medium into separate flasks for each test concentration of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

    • Add the corresponding volume of the stock solution to each flask.

    • Adjust the pH of the media to 5.7-5.8.

    • Add the gelling agent and autoclave at 121°C for 15-20 minutes.

    • Pour the sterile media into petri dishes in a laminar flow hood and allow to solidify.

  • Explant Preparation:

    • Wash the leaves under running tap water.

    • In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in the bleach solution.[16]

    • Rinse the leaves 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.[16]

    • Place the sterile leaves on a sterile petri dish and cut them into small sections (explants) of approximately 1 cm².

  • Inoculation:

    • Using sterile forceps, place one leaf explant onto the surface of the prepared medium in each petri dish. Ensure good contact between the explant and the medium.

  • Incubation:

    • Seal the petri dishes with paraffin film.

    • Incubate the cultures in a growth chamber at 25 ± 2°C, typically in the dark for initial callus induction, or with a 16/8 hour light/dark cycle.[16]

  • Data Collection and Subculturing:

    • Observe the cultures weekly for signs of callus formation at the cut edges of the explants.

    • After 3-4 weeks, record the percentage of explants forming callus, the fresh weight of the callus, and its morphology (e.g., friable, compact, color).

    • Subculture the developing callus onto fresh medium of the same composition to promote further growth.

Visualizations

Signaling Pathway

AuxinSignaling Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Cell_Response Cell Division & Differentiation (Callus Formation) Gene_Expression->Cell_Response

Caption: Canonical auxin signaling pathway leading to callus formation.

Experimental Workflow

CallusInductionWorkflow Start Start: Select Healthy Explant Material (e.g., Leaf) Sterilization Surface Sterilization (Ethanol & Bleach) Start->Sterilization Inoculation Inoculate Explants on Media Sterilization->Inoculation Preparation Prepare MS Media with Concentration Gradient of This compound Preparation->Inoculation Incubation Incubate in Controlled Environment (Dark/Light, 25°C) Inoculation->Incubation Observation Observe for Callus Formation (2-4 weeks) Incubation->Observation Observation->Incubation No Callus Data_Collection Data Collection: - Callus Induction % - Fresh Weight - Morphology Observation->Data_Collection Callus Formed Subculture Subculture Callus on Fresh Medium Data_Collection->Subculture End End: Optimized Protocol for Callus Proliferation Subculture->End

Caption: Experimental workflow for determining effective auxin concentration.

References

Protocol for screening the herbicidal efficacy of 2-(2,4,6-trimethylphenoxy)acetic acid on different weed species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for screening the herbicidal efficacy of 2-(2,4,6-trimethylphenoxy)acetic acid against a variety of weed species. The described methodologies are intended to deliver robust and reproducible data for the assessment of this compound's potential as a selective or non-selective herbicide.

Introduction

This compound is a synthetic auxin herbicide.[1][2] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants, leading to unregulated growth and ultimately, death of susceptible species.[1][3] This class of herbicides is particularly effective against broadleaf weeds.[1][2] The protocol outlined below provides a systematic approach to evaluate the herbicidal activity of this compound on a panel of common monocotyledonous and dicotyledonous weeds.

Materials and Methods

Plant Material and Growth Conditions

A selection of weed species should be chosen to represent both monocots (grasses) and dicots (broadleaf weeds). Suggested species for initial screening are presented in Table 1. Seeds should be sourced from a reputable supplier to ensure viability and genetic purity.

Table 1: Suggested Weed Species for Herbicidal Efficacy Screening

CategorySpeciesCommon Name
Monocots (Grasses) Echinochloa crus-galliBarnyardgrass
Setaria faberiGiant Foxtail
Lolium multiflorumItalian Ryegrass
Dicots (Broadleaf) Amaranthus retroflexusRedroot Pigweed
Chenopodium albumCommon Lambsquarters
Abutilon theophrastiVelvetleaf

Plants should be grown in a controlled environment, such as a greenhouse or growth chamber, to ensure uniform growth and minimize environmental variability.[4]

  • Pots: 10 cm diameter pots filled with a standard potting mix.

  • Seeding: Sow 5-10 seeds per pot and thin to 3 uniform seedlings per pot after emergence.

  • Growth Conditions:

    • Temperature: 25/20°C (day/night)

    • Photoperiod: 16 hours light / 8 hours dark

    • Light Intensity: ~400 µmol/m²/s

    • Watering: Water as needed to maintain soil moisture.

Herbicide Application

This compound should be dissolved in an appropriate solvent (e.g., acetone with a surfactant) and diluted with water to the final application concentrations. A preliminary dose-range finding study is recommended. Based on typical application rates for phenoxyacetic acid herbicides, a starting range of 100 to 2000 g ai/ha (grams of active ingredient per hectare) is suggested.

  • Plant Growth Stage: Treat plants at the 2-4 true leaf stage.[4]

  • Application: Apply the herbicide using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[4]

  • Controls: Include an untreated control (sprayed with solvent and water only) and a positive control with a commercial standard herbicide (e.g., 2,4-D).

Data Collection and Analysis

Visual assessments of herbicidal efficacy should be conducted at 7, 14, and 21 days after treatment (DAT). A rating scale of 0 to 100% is used, where 0% indicates no visible injury and 100% indicates complete plant death.

At 21 DAT, the above-ground biomass of the treated plants should be harvested, dried in an oven at 70°C for 72 hours, and weighed. The fresh and dry weights should be recorded.

The data should be expressed as a percentage of the untreated control. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine significant differences between treatments. The effective dose required to cause 50% inhibition of growth (ED50) can be calculated using regression analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the herbicidal effects across different weed species and concentrations.

Table 2: Visual Injury Assessment of Weed Species Treated with this compound at 14 DAT

Treatment (g ai/ha)E. crus-galli (% Injury)S. faberi (% Injury)L. multiflorum (% Injury)A. retroflexus (% Injury)C. album (% Injury)A. theophrasti (% Injury)
Untreated Control000000
100
250
500
1000
2000
2,4-D (Positive Control)

Table 3: Dry Biomass Reduction of Weed Species Treated with this compound at 21 DAT

Treatment (g ai/ha)E. crus-galli (% of Control)S. faberi (% of Control)L. multiflorum (% of Control)A. retroflexus (% of Control)C. album (% of Control)A. theophrasti (% of Control)
Untreated Control100100100100100100
100
250
500
1000
2000
2,4-D (Positive Control)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection seed_sourcing Seed Sourcing potting Potting and Seeding seed_sourcing->potting thinning Thinning to Uniform Seedlings potting->thinning herbicide_prep Herbicide Preparation thinning->herbicide_prep spraying Herbicide Application herbicide_prep->spraying visual_assessment Visual Assessment (7, 14, 21 DAT) spraying->visual_assessment biomass_harvest Biomass Harvest (21 DAT) visual_assessment->biomass_harvest data_analysis Data Analysis biomass_harvest->data_analysis

Caption: Experimental workflow for screening herbicidal efficacy.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_cell Plant Cell cluster_response Physiological Response herbicide This compound (Synthetic Auxin) receptor TIR1/AFB Auxin Receptor herbicide->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Targets for Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses auxin_genes Auxin-Responsive Genes arf->auxin_genes Activates Transcription acc_synthase ACC Synthase Upregulation auxin_genes->acc_synthase uncontrolled_growth Uncontrolled Cell Division & Elongation auxin_genes->uncontrolled_growth ethylene Ethylene Production acc_synthase->ethylene aba Abscisic Acid (ABA) Biosynthesis ethylene->aba Stimulates epinasty Epinasty ethylene->epinasty senescence Senescence & Tissue Decay aba->senescence uncontrolled_growth->senescence epinasty->senescence plant_death Plant Death senescence->plant_death

Caption: Proposed signaling pathway for synthetic auxin herbicides.

References

The Versatile Role of 2-(2,4,6-trimethylphenoxy)acetic Acid in Organic Synthesis: A Building Block for Novel Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – 2-(2,4,6-trimethylphenoxy)acetic acid is a versatile carboxylic acid derivative that serves as a crucial starting material in the synthesis of a wide array of organic compounds. Its sterically hindered phenoxy group, coupled with the reactive carboxylic acid moiety, makes it an attractive building block for chemists in the fields of medicinal chemistry, agrochemistry, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in common organic transformations, including esterification and amidation reactions.

Application Notes

This compound and its derivatives have been explored for various applications, primarily leveraging the biological activity imparted by the substituted phenoxyacetic acid scaffold.

1. Agrochemicals: This class of compounds has been investigated for its herbicidal properties. The specific substitution pattern on the phenyl ring can influence the selectivity and efficacy against different plant species.

2. Medicinal Chemistry: Phenoxyacetic acid derivatives are known to exhibit a range of biological activities. While specific studies on this compound derivatives are not extensively documented in publicly available literature, the broader class of phenoxyacetic acids has been explored for activities such as:

  • Anti-inflammatory Agents: By modifying the carboxylic acid group, researchers have synthesized compounds targeting enzymes like cyclooxygenase (COX).

  • Hypolipidemic Agents: Derivatives of phenoxyacetic acids have been investigated for their potential to lower lipid levels in the blood.

The trimethyl-substituted phenyl ring of this compound offers a unique lipophilic and sterically hindered profile that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound. These reactions are fundamental transformations that convert the carboxylic acid into esters and amides, which can then be used in further synthetic steps or as final products.

Protocol 1: Fischer Esterification for the Synthesis of Methyl 2-(2,4,6-trimethylphenoxy)acetate

This protocol describes the acid-catalyzed esterification of this compound with methanol to yield the corresponding methyl ester. The use of an excess of the alcohol and a strong acid catalyst drives the reaction towards the product.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in a large excess of anhydrous methanol (e.g., 20-50 eq.), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-(2,4,6-trimethylphenoxy)acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Illustrative):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (g)
This compound1.0194.23101.94
Methanol3032.043009.61
Sulfuric Acid (conc.)0.198.0810.098
Product 208.25
Expected Yield (e.g., 85%)8.51.77
Protocol 2: Amide Coupling using Dicyclohexylcarbodiimide (DCC)

This protocol details the synthesis of an amide derivative of this compound by coupling it with an amine in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM or THF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM or THF dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM or THF.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass (g)
This compound1.0194.2350.97
Benzylamine1.1107.155.50.59
DCC1.1206.335.51.13
DMAP0.05122.170.250.03
Product 283.38
Expected Yield (e.g., 75%)3.751.06

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Carboxylic_Acid 2-(2,4,6-trimethyl- phenoxy)acetic acid Reflux Reflux (4-6h) Carboxylic_Acid->Reflux Alcohol Methanol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporation of excess alcohol Reflux->Evaporation Extraction Extraction with organic solvent Evaporation->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Ester Methyl 2-(2,4,6-trimethyl- phenoxy)acetate Concentration->Ester

Caption: Workflow for Fischer Esterification.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Carboxylic_Acid 2-(2,4,6-trimethyl- phenoxy)acetic acid Stirring Stir at RT (12-24h) Carboxylic_Acid->Stirring Amine Amine (e.g., Benzylamine) Amine->Stirring Coupling_Agent DCC Coupling_Agent->Stirring Catalyst DMAP (cat.) Catalyst->Stirring Filtration Filtration of DCU Stirring->Filtration Extraction Extraction with organic solvent Filtration->Extraction Washing Washing with HCl, NaHCO₃, Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Amide N-Substituted-2-(2,4,6-trimethyl- phenoxy)acetamide Concentration->Amide

Caption: Workflow for DCC-mediated Amide Coupling.

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-(2,4,6-trimethylphenoxy)acetic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of 2-(2,4,6-trimethylphenoxy)acetic acid, a synthetic phenoxyacetic acid derivative. Due to the limited availability of published data on this specific compound, this document presents analogous cytotoxicity data from structurally related phenoxyacetic acid derivatives to serve as a valuable reference for experimental design. Detailed protocols for standard cytotoxicity assays and an overview of potential signaling pathways involved in the cytotoxic effects of this class of compounds are also included.

Data Presentation: Cytotoxicity of Structurally Related Phenoxyacetic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenoxyacetic acid and phenoxyacetamide derivatives against a panel of human cancer cell lines. This data can be used to estimate the potential effective concentration range for this compound in initial screening experiments.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phenoxyacetamide Derivative IHepG2 (Liver Carcinoma)1.43[1]
Phenoxyacetamide Derivative IIHepG2 (Liver Carcinoma)6.52[1]
5-Fluorouracil (Reference)HepG2 (Liver Carcinoma)5.32[1]
Phenoxyacetamide Derivative IMCF-7 (Breast Cancer)>10[1]
Phenoxyacetamide Derivative IIMCF-7 (Breast Cancer)>10[1]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColon Cancer Cells4.8[2]
4-Chlorophenoxyacetic acidBreast Cancer Cells0.194 (µg/mL)[2]

Experimental Protocols

Detailed methodologies for three common in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (serum-free medium is recommended during the assay)

  • 96-well microtiter plates

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use serum-free medium for the treatment period if possible to reduce background LDH levels.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) controls.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare this compound dilutions treatment 4. Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation 5. Incubate (24-72h) treatment->incubation assay_specific 6. Perform Specific Assay (MTT / SRB / LDH) incubation->assay_specific read_plate 7. Measure Absorbance assay_specific->read_plate data_analysis 8. Calculate % Viability / Cytotoxicity read_plate->data_analysis ic50 9. Determine IC50 Value data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity assays.

Potential Signaling Pathways

Based on studies of structurally related phenoxyacetic acid derivatives, this compound may induce cytotoxicity through the modulation of pathways involved in apoptosis and cell cycle regulation. One such proposed pathway involves the activation of p53 and the intrinsic apoptotic cascade.

Signaling_Pathway Proposed Apoptotic Signaling Pathway for Phenoxyacetic Acid Derivatives cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress induces p53 p53 Activation (Upregulation) stress->p53 bcl2 Bcl-2 (Downregulation) p53->bcl2 represses bax Bax (Upregulation) p53->bax activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c inhibits bax->cytochrome_c promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates via Apaf-1 apoptosome apaf1 Apaf-1 apaf1->caspase9 caspase3 Caspase-3 Activation (Effector Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed p53-mediated apoptotic pathway.

Another potential mechanism involves the dysregulation of pathways controlling cell cycle and inflammation, such as the NF-κB signaling pathway, which has been observed with compounds like 2,4-Dichlorophenoxyacetic acid.[3]

SCLC_Pathway Potential Dysregulation of Cell Cycle and Inflammatory Pathways cluster_membrane Cell Surface cluster_cytoplasm Cytoplasm / Nucleus cluster_outcome Cellular Outcomes compound This compound (Analogous to 2,4-D) itgb1 Integrin β1 (Itgb1) (Upregulation) compound->itgb1 nfkb NF-κB Activation (Upregulation) compound->nfkb p53_2 p53 Activation (Upregulation) compound->p53_2 cdk6 Cdk6 (Upregulation) compound->cdk6 itgb1->nfkb potential link inflammation Inflammation nfkb->inflammation cell_cycle Cell Cycle Progression p53_2->cell_cycle arrest cdk6->cell_cycle promotes

Caption: Potential effects on cell cycle and inflammation pathways.

References

Field trial methodology for assessing the herbicidal performance of 2-(2,4,6-trimethylphenoxy)acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for conducting robust field trials to evaluate the herbicidal efficacy of 2-(2,4,6-trimethylphenoxy)acetic acid. Adherence to these guidelines will ensure the generation of high-quality, reproducible data suitable for scientific evaluation and regulatory submission.

Introduction

This compound is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of chemicals.[1] Like other herbicides in this family, its mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing plant death.[1][2] Effective field evaluation is critical to determine its efficacy against target weed species, assess crop safety (phytotoxicity), and establish optimal application rates.

Experimental Protocols

Trial Site Selection and Preparation
  • Site Selection: Choose a location with a uniform and representative population of the target weed species. The site should have consistent soil type, topography, and drainage. Avoid areas with significant variations in fertility or known pest pressure that could confound the results.[3][4]

  • Field History: Obtain a detailed history of the trial site, including previous crops, herbicide applications, and fertilization records, to avoid any residual effects that might interfere with the trial.

  • Plot Layout and Design: Employ a randomized complete block design (RCBD) to minimize the effects of field variability.[3] Each treatment, including controls, should be replicated at least four times.

  • Plot Size: The recommended plot size is a minimum of 10 square meters to allow for accurate application and assessment while minimizing edge effects. Maintain a buffer zone or untreated guard rows between plots to prevent spray drift.[5]

Treatment Plan
  • Herbicide Application Rates: The candidate herbicide, this compound, should be tested at a range of application rates. This should include the proposed label rate, as well as half and double the proposed rate to evaluate both efficacy and crop safety margins.

  • Control Groups:

    • Untreated Control: Plots that receive no herbicide application are essential for baseline comparison of weed growth and crop health.

    • Positive Control (Standard): Include a commercially available herbicide with a similar spectrum of activity to serve as a benchmark for performance.

  • Application Timing: Applications should be timed according to the developmental stage of the target weed species (e.g., post-emergence when weeds are at the 2-4 leaf stage). Record the growth stage of both the crop and weeds at the time of application.

Herbicide Application
  • Equipment: Utilize a calibrated research sprayer equipped with appropriate nozzles to ensure uniform and accurate application. Hand booms are suitable for small plot trials.[6]

  • Calibration: Calibrate the sprayer prior to each trial to confirm the correct application volume and walking speed.[6]

  • Environmental Conditions: Monitor and record weather conditions (temperature, humidity, wind speed, and direction) before, during, and after application, as these can significantly influence herbicide performance.[6]

Data Collection and Assessment
  • Weed Efficacy Assessment:

    • Visual Ratings: Conduct visual assessments of weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment). Use a standardized rating scale, such as a percentage scale (0% = no control, 100% = complete control) or a 0-4 scale.[7]

    • Quantitative Measurements:

      • Weed Density: Count the number of individual weed plants per unit area (e.g., per square meter) in a designated quadrat within each plot.

      • Weed Biomass: At the end of the trial, harvest the above-ground weed biomass from a defined area within each plot. Dry the biomass to a constant weight to determine the dry weight.

  • Crop Phytotoxicity Assessment:

    • Visual Injury Ratings: Visually assess crop injury at the same intervals as weed efficacy assessments. Record symptoms such as stunting, chlorosis, necrosis, or malformation using a percentage scale (0% = no injury, 100% = crop death).

    • Crop Yield: At crop maturity, harvest the yield from the center of each plot to determine the impact of the herbicide treatment on crop productivity.

Statistical Analysis

All collected data should be subjected to statistical analysis to determine the significance of treatment effects. Analysis of variance (ANOVA) is a commonly used method for analyzing data from randomized complete block designs.[8] Regression analysis can be employed to evaluate dose-response relationships.[9] A p-value of ≤ 0.05 is typically used to determine statistical significance.[10]

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Visual Weed Control Efficacy (%)

TreatmentRate (g a.i./ha)7 DAT14 DAT28 DAT56 DAT
Untreated Control00000
This compoundX/2
This compoundX
This compound2X
Positive ControlY

DAT: Days After Treatment; a.i.: active ingredient

Table 2: Weed Density and Biomass

TreatmentRate (g a.i./ha)Weed Density (plants/m²)Weed Dry Biomass (g/m²)
Untreated Control0
This compoundX/2
This compoundX
This compound2X
Positive ControlY

Table 3: Crop Phytotoxicity and Yield

TreatmentRate (g a.i./ha)Visual Injury (%) - 14 DATCrop Yield ( kg/ha )
Untreated Control00
This compoundX/2
This compoundX
This compound2X
Positive ControlY

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Trial Preparation cluster_1 Phase 2: Herbicide Application cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Data Analysis & Reporting A Site Selection & History Review B Experimental Design (RCBD) A->B A->B C Plot Layout & Marking B->C B->C D Sprayer Calibration C->D E Treatment Application D->E D->E F Record Environmental Conditions E->F E->F G Visual Weed Control & Crop Injury Ratings F->G H Weed Density & Biomass Measurement G->H G->H I Crop Yield Measurement H->I H->I J Statistical Analysis (ANOVA) I->J K Data Summarization in Tables J->K J->K L Final Report Generation K->L K->L

Caption: Experimental workflow for herbicide field trials.

Signaling Pathway of Phenoxyacetic Acid Herbicides

G cluster_0 Cellular Response A This compound (Auxin Mimic) B Binds to TIR1/AFB Auxin Receptors A->B Perception C SCF-TIR1/AFB Complex Formation B->C Ubiquitination Pathway D Degradation of Aux/IAA Repressor Proteins C->D E Release of ARF Transcription Factors D->E F Activation of Auxin-Responsive Genes E->F Transcription G Overproduction of Ethylene & Abscisic Acid (ABA) F->G Hormonal Imbalance H Uncontrolled Cell Division, Elongation, & Tissue Disruption G->H I Plant Death H->I Physiological Collapse

Caption: Mode of action of phenoxyacetic acid herbicides.

References

Application of 2-(2,4,6-trimethylphenoxy)acetic Acid in the Development of New Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,6-trimethylphenoxy)acetic acid is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of compounds. Similar to well-known herbicides like 2,4-D, it functions as a plant growth regulator that mimics the natural plant hormone auxin (indole-3-acetic acid, IAA). At herbicidal concentrations, it disrupts normal plant growth processes in susceptible broadleaf weeds, leading to uncontrolled cell division and elongation, tissue damage, and ultimately, plant death. Its selectivity for broadleaf weeds makes it a promising candidate for development as a selective herbicide in grass crops. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in the development of new agrochemicals.

Data Presentation

While specific quantitative data for the herbicidal efficacy of this compound is not extensively available in public literature, the following tables provide a template for researchers to summarize their experimental findings. These tables are designed for easy comparison of the compound's activity against various weed species and its selectivity towards different crops.

Table 1: Herbicidal Efficacy of this compound against Various Weed Species

Weed Species (Common Name)Weed Species (Scientific Name)Growth Stage at ApplicationApplication Rate (g a.i./ha)Efficacy (%) (e.g., 21 Days After Treatment)EC₅₀ (g a.i./ha)
Example: Common LambsquartersChenopodium album2-4 leaf stageData to be filledData to be filledData to be filled
Example: VelvetleafAbutilon theophrasti2-4 leaf stageData to be filledData to be filledData to be filled
Example: Redroot PigweedAmaranthus retroflexus2-4 leaf stageData to be filledData to be filledData to be filled
Example: Common CockleburXanthium strumarium2-4 leaf stageData to be filledData to be filledData to be filled

a.i. = active ingredient; EC₅₀ = half maximal effective concentration.

Table 2: Crop Selectivity of this compound

Crop Species (Common Name)Crop Species (Scientific Name)Growth Stage at ApplicationApplication Rate (g a.i./ha)Phytotoxicity Rating (0-100%)Yield Impact (%)
Example: CornZea maysV4-V6Data to be filledData to be filledData to be filled
Example: WheatTriticum aestivumTilleringData to be filledData to be filledData to be filled
Example: SoybeanGlycine maxV2-V3Data to be filledData to be filledData to be filled
Example: CottonGossypium hirsutumPinhead squareData to be filledData to be filledData to be filled

Phytotoxicity rating: 0 = no injury, 100 = complete plant death.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the agrochemical potential of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of phenoxyacetic acids, which can be adapted for this compound.

Materials:

  • 2,4,6-trimethylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Formation of the Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2,4,6-trimethylphenol in an aqueous solution of sodium hydroxide. Stir the mixture until the phenol is completely dissolved, forming the sodium 2,4,6-trimethylphenoxide salt.

  • Williamson Ether Synthesis: To the solution from step 1, add an equimolar amount of chloroacetic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a beaker and acidify with hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Perform the extraction multiple times to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Greenhouse Herbicidal Efficacy Assay (Dose-Response)

This protocol outlines a method to determine the herbicidal efficacy and calculate the EC₅₀ of this compound on various weed species.

Materials:

  • Seeds of target weed species (e.g., Chenopodium album, Abutilon theophrasti)

  • Pots or trays filled with a standard potting mix

  • Greenhouse or controlled environment chamber with controlled temperature, humidity, and light

  • Synthesized this compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant

  • Spray chamber or track sprayer

  • Balance, volumetric flasks, and pipettes

Procedure:

  • Plant Propagation: Sow seeds of the selected weed species in pots or trays. Allow the seedlings to grow in the greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Preparation of Herbicide Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to create a range of application rates (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha). Each solution should contain a constant concentration of a non-ionic surfactant (e.g., 0.25% v/v).

  • Herbicide Application: Randomly assign the pots to different treatment groups, including an untreated control. Apply the herbicide solutions to the plants using a calibrated spray chamber or track sprayer to ensure uniform coverage.

  • Post-Treatment Care: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal efficacy for each treatment group. Use a rating scale from 0% (no effect) to 100% (complete plant death). Record symptoms of phytotoxicity such as epinasty, chlorosis, and necrosis.

  • Data Analysis: For each weed species, plot the efficacy data (as a percentage of the control) against the logarithm of the herbicide application rate. Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the EC₅₀ value.

Protocol 3: Crop Phytotoxicity Assay

This protocol is designed to evaluate the potential phytotoxic effects of this compound on desirable crop species.

Materials:

  • Seeds of target crop species (e.g., corn, wheat, soybean)

  • Pots or field plots

  • Greenhouse or field with appropriate growing conditions

  • Synthesized this compound

  • Herbicide application equipment (as in Protocol 2 or field sprayer)

Procedure:

  • Crop Establishment: Plant the seeds of the selected crop species in pots or in designated field plots. Allow the plants to reach a specific growth stage relevant for herbicide application in agricultural practice.

  • Herbicide Application: Apply this compound at various rates, including the intended use rate and multiples of this rate (e.g., 1x, 2x, 4x) to assess the margin of safety. Include an untreated control group.

  • Phytotoxicity Assessment: At regular intervals after application, visually assess the crop for any signs of phytotoxicity. Use a standardized rating scale (e.g., 0-10, where 0 is no injury and 10 is plant death, or a 0-100% scale). Record any observed symptoms such as stunting, leaf malformation, or discoloration.

  • Yield Data Collection (for field trials): If the experiment is conducted in the field, harvest the crop at maturity from each plot. Measure the yield (e.g., grain weight, biomass) and compare the yields of the treated plots to the untreated control to determine any significant impact.

  • Data Analysis: Analyze the phytotoxicity ratings and yield data statistically to determine if there are significant differences between the treated and control groups.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the generalized signaling pathway for auxin-like herbicides, which is the presumed mechanism of action for this compound.

Auxin_Signaling_Pathway cluster_cell Plant Cell cluster_nucleus Nucleus Auxin_Response_Gene Auxin Response Gene (e.g., for growth, ethylene biosynthesis) Cell_Response Uncontrolled Growth, Epinasty, Senescence, Cell Death Auxin_Response_Gene->Cell_Response Leads to ARF Auxin Response Factor (ARF) ARF->Auxin_Response_Gene Activates Transcription Aux_IAA Aux/IAA Repressor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation SCF_TIR1_AFB SCF-TIR1/AFB (Ubiquitin Ligase Complex) SCF_TIR1_AFB->Aux_IAA Tags for Degradation Auxin_Herbicide This compound (Auxin Mimic) Auxin_Herbicide->SCF_TIR1_AFB Binds to Receptor

Caption: Generalized signaling pathway of auxin-like herbicides.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a new herbicidal compound like this compound.

Herbicidal_Evaluation_Workflow Synthesis Synthesis & Purification of Compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Greenhouse_Screening Greenhouse Efficacy Screening (Dose-Response) Characterization->Greenhouse_Screening Crop_Safety Crop Selectivity/ Phytotoxicity Testing Greenhouse_Screening->Crop_Safety Field_Trials Field Trials (Efficacy & Crop Safety) Crop_Safety->Field_Trials Data_Analysis Data Analysis & Candidate Selection Field_Trials->Data_Analysis

Caption: Workflow for herbicidal compound evaluation.

Application Notes and Protocols for Studying the Uptake and Translocation of 2-(2,4,6-trimethylphenoxy)acetic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the absorption, movement, and localization of the synthetic auxin herbicide, 2-(2,4,6-trimethylphenoxy)acetic acid, in plants. The methodologies described herein are foundational for understanding its efficacy, selectivity, and potential environmental fate.

Introduction

This compound is a synthetic organic compound with herbicidal activity, belonging to the phenoxyacetic acid class of chemicals.[1] Like other auxinic herbicides, it is presumed to mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[2] Understanding the dynamics of its uptake and translocation is crucial for optimizing its use in agriculture and assessing its impact on non-target organisms.

The study of herbicide uptake and translocation typically involves the use of radiolabeled compounds to trace their movement within the plant. By applying a radiolabeled version of the target compound, researchers can quantify its absorption into various plant tissues and visualize its distribution throughout the plant structure.

Core Concepts

Uptake (Absorption): This refers to the process by which the herbicide enters the plant from the external environment. For foliar-applied herbicides, this involves penetration of the leaf cuticle, while for soil-applied herbicides, uptake occurs primarily through the roots.[3]

Translocation: Once inside the plant, the herbicide is transported from the site of uptake to other parts of the plant through the vascular system (xylem and phloem). The extent and direction of translocation depend on the physicochemical properties of the herbicide and the physiology of the plant.[4]

Auxin Signaling Pathway: Synthetic auxins like this compound are thought to exert their effects by hijacking the plant's natural auxin signaling pathway. This pathway involves the perception of the auxin signal by receptor proteins (such as TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows auxin response factors (ARFs) to regulate the expression of auxin-responsive genes, which control various aspects of plant growth and development. At herbicidal concentrations, this process is overstimulated, leading to epinastic growth, senescence, and ultimately, plant death.[5][6]

Experimental Protocols

Synthesis of Radiolabeled this compound ([¹⁴C]-TMPOA)

Objective: To synthesize [¹⁴C]-2-(2,4,6-trimethylphenoxy)acetic acid for use in uptake and translocation studies. The radiolabel is typically introduced into the carboxylic acid group or the aromatic ring. Introducing ¹⁴C into the carboxylic acid is often a more straightforward synthetic route.

Materials:

  • 2,4,6-trimethylphenol

  • Sodium hydride (NaH)

  • [¹⁴C]-Sodium bromoacetate or [¹⁴C]-ethyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Scintillation counter

  • Standard laboratory glassware and safety equipment

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylphenol in anhydrous DMF in a round-bottom flask.

  • Deprotonation: Cool the solution in an ice bath and slowly add sodium hydride. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Radiolabeling: Add a solution of [¹⁴C]-sodium bromoacetate or [¹⁴C]-ethyl bromoacetate in DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction by slowly adding water. Acidify the mixture with dilute HCl to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [¹⁴C]-TMPOA.

  • Purification: Purify the crude product using column chromatography or preparative TLC to obtain the pure radiolabeled compound.

  • Quantification and Specific Activity: Determine the concentration and specific activity (e.g., in MBq/mmol) of the purified [¹⁴C]-TMPOA using a scintillation counter and by measuring the mass of the compound.

Plant Growth and Treatment

Objective: To grow healthy, uniform plants and apply the radiolabeled herbicide in a controlled manner.

Materials:

  • Seeds of the target plant species (e.g., a susceptible broadleaf weed and a tolerant monocot crop)

  • Potting mix or hydroponic nutrient solution

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • [¹⁴C]-TMPOA solution (prepared in a suitable solvent, e.g., acetone or ethanol, with a surfactant)

  • Microsyringe

Procedure:

  • Plant Culture: Germinate seeds and grow plants in either pots with a standardized potting mix or in a hydroponic system. Grow plants to a specific developmental stage (e.g., the 3-4 true leaf stage) under controlled environmental conditions (e.g., 25°C day/20°C night, 16-hour photoperiod, 60% relative humidity).

  • Treatment Solution Preparation: Prepare a treatment solution of [¹⁴C]-TMPOA with a known specific activity and concentration. The final application solution should contain a small percentage of an organic solvent and a surfactant to aid in leaf surface wetting and penetration.

  • Foliar Application: Using a microsyringe, apply a precise volume (e.g., 10 µL) of the [¹⁴C]-TMPOA solution as small droplets to the adaxial surface of a specific leaf (e.g., the third true leaf). For root uptake studies, add a known amount of [¹⁴C]-TMPOA to the hydroponic solution.

  • Experimental Design: Include untreated control plants and replicate plants for each time point to be sampled.

Sample Collection and Processing

Objective: To harvest plant tissues at different time points after treatment and prepare them for analysis.

Materials:

  • Scissors, scalpels, and forceps

  • Liquid nitrogen

  • Freeze-dryer

  • Analytical balance

  • Sample bags or tubes

Procedure:

  • Harvesting: At predetermined time points after treatment (e.g., 6, 24, 48, and 72 hours), harvest the plants.

  • Leaf Wash: For foliar applications, carefully wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed [¹⁴C]-TMPOA from the leaf surface. The leaf wash solution should be collected for scintillation counting to determine the amount of unabsorbed herbicide.

  • Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Sample Preparation: Record the fresh weight of each plant part. Immediately freeze the samples in liquid nitrogen and then freeze-dry to determine the dry weight.

Quantification of Uptake and Translocation

Objective: To determine the amount of radiolabeled herbicide in different plant tissues.

Materials:

  • Biological oxidizer

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Oxidation: Combust the dried plant samples in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.

  • Scintillation Counting: Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the amount of radioactivity in each plant part as a percentage of the total applied radioactivity (for uptake) or as a percentage of the total absorbed radioactivity (for translocation).

Extraction and Quantification of this compound by LC-MS/MS

Objective: To extract and quantify the concentration of the parent compound in plant tissues.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Internal standard (e.g., a deuterated analog of the analyte)

Procedure:

  • Extraction: Homogenize the plant tissue samples in an extraction solvent (e.g., acetonitrile/water with 1% formic acid).

  • Centrifugation: Centrifuge the homogenate to pellet the solid debris.

  • Purification: Pass the supernatant through an SPE cartridge to remove interfering compounds. Elute the analyte from the cartridge with a suitable solvent.[3]

  • LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject an aliquot into the LC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution program. Set the mass spectrometer to monitor for the specific parent-to-daughter ion transition of this compound and its internal standard.[5][6]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the compound in the plant extracts.

Data Presentation

Table 1: Uptake of [¹⁴C]-TMPOA in a Susceptible Broadleaf Plant (e.g., Amaranthus retroflexus) Following Foliar Application.

Time After Treatment (hours)Radioactivity in Leaf Wash (% of Applied)Total Uptake (% of Applied)
675.2 ± 4.124.8 ± 4.1
2452.6 ± 3.547.4 ± 3.5
4838.9 ± 2.961.1 ± 2.9
7231.5 ± 2.268.5 ± 2.2
Values are means ± standard error (n=4).

Table 2: Translocation of [¹⁴C]-TMPOA in a Susceptible Broadleaf Plant Following Foliar Application at 48 hours.

Plant PartRadioactivity (% of Absorbed)
Treated Leaf65.3 ± 5.8
Leaves Above Treated Leaf12.1 ± 1.5
Leaves Below Treated Leaf8.7 ± 1.1
Stem9.5 ± 1.3
Roots4.4 ± 0.8
Values are means ± standard error (n=4).

Table 3: Concentration of TMPOA in Various Tissues of a Susceptible Plant as Determined by LC-MS/MS at 48 hours Post-Treatment.

Plant TissueTMPOA Concentration (ng/g dry weight)
Treated Leaf1250 ± 110
Apical Meristem350 ± 45
Young Leaves280 ± 32
Mature Leaves (non-treated)95 ± 15
Stem150 ± 20
Roots65 ± 10
Values are means ± standard error (n=4).

Visualizations

Auxin_Signaling_Pathway cluster_perception Cellular Perception cluster_transcription Transcriptional Regulation Auxin/Auxinic Herbicide Auxin/Auxinic Herbicide TIR1/AFB Receptor TIR1/AFB Receptor Auxin/Auxinic Herbicide->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Forms complex with Aux/IAA Repressor Aux/IAA Repressor Ubiquitin Ubiquitin Aux/IAA Repressor->Ubiquitin Ubiquitination SCF Complex->Aux/IAA Repressor Targets Proteasome Proteasome Ubiquitin->Proteasome Degradation ARF ARF Proteasome->ARF Releases Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to

Caption: Auxin/Auxinic Herbicide Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Synthesize [¹⁴C]-TMPOA C Prepare Treatment Solution A->C B Grow Test Plants D Apply [¹⁴C]-TMPOA to Plants B->D C->D E Incubate for Timed Intervals D->E F Harvest and Section Plant Tissues E->F G Quantify Radioactivity (Scintillation Counting) F->G H Extract and Quantify TMPOA (LC-MS/MS) F->H I Determine Uptake and Translocation Rates G->I J Quantify Tissue Concentrations H->J

Caption: Experimental Workflow for Uptake and Translocation Study.

References

Troubleshooting & Optimization

How to improve the yield and purity of 2-(2,4,6-trimethylphenoxy)acetic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2,4,6-trimethylphenoxy)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4,6-trimethylphenol to its corresponding phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid or its sodium salt.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 2,4,6-trimethylphenol and an α-haloacetic acid (e.g., chloroacetic acid) or its corresponding salt (e.g., sodium chloroacetate). A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the phenol. A suitable solvent is also necessary to facilitate the reaction.

Q3: What is a typical yield and purity I can expect for this synthesis?

A3: While specific data for this compound is not extensively published, yields for analogous phenoxyacetic acid syntheses typically range from 50% to over 95%, depending on the reaction conditions and the purity of the starting materials. Purity of the final product can often exceed 95% after proper purification. For instance, a patent for the closely related 2,4,6-trimethyl-phenylacetic acid reported a yield of 82.7% with 96% purity by gas chromatography.[1]

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization.[2][3][4] After the reaction workup, the crude solid product is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, which promotes the formation of pure crystals. The choice of solvent is critical for effective purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Deprotonation of Phenol: The base may not be strong enough or used in insufficient quantity to fully convert the 2,4,6-trimethylphenol to its phenoxide. 2. Steric Hindrance: The three methyl groups on the phenol ring can sterically hinder the approach of the chloroacetate. 3. Low Reaction Temperature or Short Reaction Time: The reaction may not have proceeded to completion. 4. Poor Quality of Reagents: Degradation or impurities in the starting materials can inhibit the reaction.1. Ensure at least one molar equivalent of a strong base (e.g., NaOH, KOH) is used. Consider using a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent if yields remain low. 2. Increase the reaction temperature and/or prolong the reaction time to overcome the activation energy barrier. The use of a phase-transfer catalyst can sometimes improve yields in sterically hindered reactions. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. Consider a modest increase in temperature, but be mindful of potential side reactions. 4. Use freshly opened or purified reagents. Ensure the solvent is anhydrous if using moisture-sensitive bases like NaH.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can act as an impurity, preventing crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good of a solvent even at low temperatures, or the product may be too soluble. 3. Insufficient Purity of Crude Product: A high level of impurities may require additional purification steps before recrystallization.1. Ensure a thorough workup to remove unreacted starting materials and byproducts. This includes proper washing of the organic extracts. 2. Perform small-scale solvent screening to find an appropriate recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold. Consider using a mixed solvent system. 3. Purify the crude product by column chromatography before attempting recrystallization.
Product is Colored 1. Oxidation of Phenol: Phenols can be susceptible to oxidation, leading to colored impurities. 2. Side Reactions: High reaction temperatures can sometimes lead to the formation of colored byproducts.1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.[4]
Difficulty in Isolating the Product after Acidification 1. Product is partially soluble in the aqueous layer. 2. Formation of a stable emulsion during extraction. 1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete removal of the product from the aqueous phase. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure based on the Williamson ether synthesis for analogous compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2,4,6-trimethylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylphenol in a suitable amount of water containing a stoichiometric equivalent of sodium hydroxide.

    • Stir the mixture until the phenol is completely dissolved, forming the sodium 2,4,6-trimethylphenoxide solution.

  • Reaction with Chloroacetic Acid:

    • In a separate beaker, dissolve a stoichiometric equivalent of chloroacetic acid in water and neutralize it with a stoichiometric equivalent of sodium hydroxide to form a solution of sodium chloroacetate.

    • Slowly add the sodium chloroacetate solution to the phenoxide solution in the round-bottom flask.

    • Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (test with litmus paper). This compound will precipitate as a solid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent. Water or a mixed solvent system such as ethanol/water or acetic acid/water may be effective.

    • Dissolve the crude solid in a minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Conditions and Yields for Williamson Ether Synthesis of Phenoxyacetic Acids (Analogous Compounds)

PhenolHaloacetic AcidBaseSolventReaction Time (h)Yield (%)Reference
p-CresolChloroacetic AcidKOHWater>0.33Not specified[5]
4-MethylphenolChloroacetic AcidNaOHWater0.5 - 0.67Not specified[2]
2-HydroxybenzaldehydeMethyl bromoacetateK2CO3DMF480[6]
2,6-XylenolChloroacetic AcidNaOHWater>8~74[7]

Table 2: Purity and Physical Properties of Related Phenylacetic and Phenoxyacetic Acids

CompoundPurityMelting Point (°C)Reference
2,4,6-trimethyl-phenylacetic acid96% (GC)166-168[1]
4-Methylphenoxyacetic acidNot specified136-137[2]
2-(4-Ethyl-2-formylphenoxy)acetic acidNot specified126-128[6]
This compound≥95%Not specified[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 2,4,6-Trimethylphenol + Chloroacetic Acid + Base reaction Reflux Reaction Mixture start->reaction Heat acidification Acidification with HCl reaction->acidification filtration1 Vacuum Filtration acidification->filtration1 Precipitate Formation recrystallization Recrystallization from suitable solvent filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 Crystal Formation drying Drying under Vacuum filtration2->drying end_product Pure this compound drying->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Deprotonation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1 Use Stronger/More Base cause1->solution1 solution2 Increase Temperature/ Reaction Time cause2->solution2 solution3 Optimize Conditions (TLC) cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Common side reactions and byproducts in the synthesis of phenoxyacetic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing phenoxyacetic acids?

A1: The most common and established method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a phenol with an α-haloacid, typically chloroacetic acid, in the presence of a base.[1][2] The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction.[3][4]

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions of concern are:

  • C-alkylation of the phenoxide: This is a competing reaction where the alkylation occurs on the aromatic ring instead of the phenolic oxygen.[5][6]

  • Hydrolysis of chloroacetic acid: Under the basic reaction conditions, chloroacetic acid can be hydrolyzed to form glycolic acid, consuming one of the key reactants.[7][8][9]

  • Formation of diglycolic acid: This can form as a byproduct from the self-reaction of glycolic acid or related intermediates.[8]

  • Incomplete reaction: Leaving unreacted phenol and chloroacetic acid in the final mixture.[10]

Q3: How can I minimize the formation of the C-alkylation byproduct?

A3: The choice of solvent is critical in directing the reaction towards the desired O-alkylation. Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are known to favor O-alkylation.[5][6] Protic solvents like ethanol or water can lead to increased amounts of the C-alkylated product because they can solvate the phenoxide oxygen, making the ring carbons more available for reaction.[5][6]

Q4: My reaction is sluggish or appears incomplete. What are the potential causes?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently strong base: The base must be strong enough to fully deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[2][3] For less reactive phenols, a stronger base like sodium hydride (NaH) might be necessary.[4][5]

  • Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a very slow reaction rate. A typical temperature range for this synthesis is 50-100 °C.[5]

  • Poor solubility of reagents: Ensure that the reactants are adequately dissolved in the chosen solvent system to allow for an efficient reaction.

Troubleshooting Guide

Problem 1: Low Yield of Phenoxyacetic Acid
Potential Cause Troubleshooting Step Expected Outcome
Competing C-alkylation Change the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF or acetonitrile).[5][6]Increased selectivity for the O-alkylated product over the C-alkylated byproduct.
Hydrolysis of Chloroacetic Acid Maintain a moderate reaction temperature. Avoid excessively high temperatures or prolonged reaction times. Consider adding the chloroacetic acid portion-wise to the reaction mixture.Minimized formation of glycolic acid byproduct, leading to higher conversion of the starting phenol.
Incomplete Deprotonation of Phenol Use a stronger base (e.g., NaH) or ensure the stoichiometry of the base is sufficient to deprotonate the phenol completely.[3][5]Increased reaction rate and higher conversion to the desired product.
Product Loss During Workup Phenoxyacetic acids are often purified by acidification and extraction. Ensure the aqueous phase is sufficiently acidified (pH 1-2) to fully protonate the carboxylic acid, making it less water-soluble and more extractable into an organic solvent.[11]Improved recovery of the final product during the extraction process.
Problem 2: Difficulty in Product Purification
Observed Impurity Identification Method Troubleshooting/Purification Strategy
Unreacted Phenol TLC, HPLC, ¹H NMRWash the organic extract containing the product with a dilute aqueous base (e.g., NaHCO₃ solution). The acidic phenoxyacetic acid will remain in the organic layer, while the more acidic phenol will be extracted into the aqueous basic solution.
Glycolic Acid/Diglycolic Acid HPLC, ¹H NMRThese byproducts are highly water-soluble. Wash the organic extract thoroughly with water or brine during the workup. Recrystallization of the final product from a suitable solvent (e.g., water or ethanol/water mixture) is also effective.[12][13]
C-Alkylated Byproduct HPLC, ¹H NMR, Mass SpectrometrySeparation can be challenging due to similar polarities. Preparative HPLC or careful column chromatography may be required.[14] Optimizing the reaction conditions to prevent its formation is the best strategy.

Data Presentation

Table 1: Effect of Solvent on O- vs. C-Alkylation of Phenoxides

This table illustrates the influence of the solvent on the ratio of O-alkylation to C-alkylation. Polar aprotic solvents generally favor the desired O-alkylation.

Phenoxide Alkylating Agent Solvent O-Alkylation Product (%) C-Alkylation Product (%)
Sodium β-naphthoxideBenzyl bromideDMF (aprotic)~90%~10%
Sodium β-naphthoxideBenzyl bromideEthanol (protic)~40%~60%
Data adapted from studies on the alkylation of phenoxides, demonstrating the general trend.[5]

Experimental Protocols

General Protocol for the Synthesis of p-Methylphenoxyacetic Acid

This protocol is a representative example of the Williamson ether synthesis for preparing a phenoxyacetic acid.[2][12]

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (NaOH, ~1.1 equivalents). Stir until a homogenous solution is formed.

  • Preparation of Chloroacetate: In a separate flask, dissolve chloroacetic acid (1.1-1.2 equivalents) in water and neutralize it by carefully adding an aqueous solution of NaOH or sodium carbonate (Na₂CO₃) until the pH is neutral to slightly basic (pH 8-9).[11]

  • Reaction: Add the sodium chloroacetate solution to the sodium p-cresolate solution. Fit the flask with a reflux condenser and heat the mixture on a water bath or heating mantle to reflux (around 100-102°C) for 1-5 hours.[11][12]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with a dilute strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. This will precipitate the crude phenoxyacetic acid.[11]

    • Filter the white precipitate and wash it with cold water to remove inorganic salts.[11]

  • Purification:

    • The crude product can be further purified by recrystallization. A common solvent system is hot water or an ethanol-water mixture.[12] Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then filter the purified product.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway (O-Alkylation) cluster_side Side Reactions phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base paa Phenoxyacetic Acid (Desired Product) phenoxide->paa + Chloroacetic Acid (SN2 Reaction) c_alkyl C-Alkylated Phenol (Byproduct) phenoxide->c_alkyl + Chloroacetic Acid (Favored in protic solvents) caa Chloroacetic Acid caa->paa glycolic Glycolic Acid (Byproduct) caa->glycolic + H₂O, Base (Hydrolysis)

Caption: Main and side reaction pathways in phenoxyacetic acid synthesis.

Troubleshooting Workflow for Low Product Yield

G start Low Yield of Phenoxyacetic Acid check_byproducts Analyze crude product for byproducts (TLC, NMR, HPLC) start->check_byproducts c_alkylation C-Alkylation Detected? check_byproducts->c_alkylation hydrolysis Excess Hydrolysis Products (e.g., Glycolic Acid)? c_alkylation->hydrolysis No solvent_change Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) c_alkylation->solvent_change Yes unreacted_sm High Levels of Unreacted Starting Material? hydrolysis->unreacted_sm No temp_control Reduce Reaction Temperature and/or Reaction Time hydrolysis->temp_control Yes base_check Use Stronger/More Base Increase Reaction Time/Temp unreacted_sm->base_check Yes

Caption: A logical workflow for troubleshooting low yields.

References

Troubleshooting guide for poor solubility of 2-(2,4,6-trimethylphenoxy)acetic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of 2-(2,4,6-trimethylphenoxy)acetic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?

Q2: Why is my this compound not dissolving in water?

A2: The poor solubility is likely due to the compound's high lipophilicity and its acidic nature. In neutral water (pH ~7), the carboxylic acid group is only partially ionized. The non-ionized form is less soluble in water. To achieve significant solubility, the pH of the solution needs to be raised above the compound's pKa to deprotonate the carboxylic acid, forming the more soluble carboxylate salt.

Q3: At what pH should I expect this compound to be soluble?

A3: As a general rule, for acidic compounds, the solubility increases significantly at a pH at least 2 units above the pKa. Assuming a pKa of approximately 4, you should aim for a pH of 6 or higher to ensure the majority of the compound is in its deprotonated, more soluble form.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound is expected to be soluble in a range of organic solvents, particularly polar organic solvents. However, for many biological and pharmaceutical applications, the use of organic solvents is restricted. If your experimental design allows, co-solvents can be used to increase solubility in aqueous systems.

Troubleshooting Guide for Poor Solubility

If you are encountering difficulties in dissolving this compound, follow this step-by-step guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor Solubility Observed check_ph 1. Check pH of Solution start->check_ph ph_below_pka Is pH < pKa (approx. 4)? check_ph->ph_below_pka adjust_ph 2. Adjust pH with Base (e.g., NaOH, KOH) ph_below_pka->adjust_ph Yes still_insoluble Still Insoluble ph_below_pka->still_insoluble No recheck_solubility Re-evaluate Solubility adjust_ph->recheck_solubility soluble Soluble recheck_solubility->soluble recheck_solubility->still_insoluble end_soluble Soluble recheck_solubility->end_soluble consider_cosolvent 3. Consider Co-solvents (e.g., Ethanol, DMSO, PEG) still_insoluble->consider_cosolvent end_insoluble Consult further literature/ Reformulation required still_insoluble->end_insoluble check_compatibility Is co-solvent compatible with experiment? consider_cosolvent->check_compatibility check_compatibility->recheck_solubility Yes use_surfactant 4. Use Surfactants (e.g., Tween 80, Polysorbate 80) check_compatibility->use_surfactant No use_surfactant->recheck_solubility pKa_Solubility cluster_solution Aqueous Solution cluster_compound Compound State cluster_solubility Resulting Solubility low_ph Low pH (pH < pKa) high_ph High pH (pH > pKa) neutral_form R-COOH (Neutral Form) low_ph->neutral_form Favors ionized_form R-COO⁻ (Ionized Form) high_ph->ionized_form Favors neutral_form->ionized_form Deprotonation low_solubility Poor Aqueous Solubility neutral_form->low_solubility Leads to high_solubility High Aqueous Solubility ionized_form->high_solubility Leads to

Optimizing reaction conditions for the etherification of 2,4,6-trimethylphenol.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Etherification of 2,4,6-trimethylphenol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols for the etherification of 2,4,6-trimethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the etherification of 2,4,6-trimethylphenol? A1: The primary challenge is the steric hindrance caused by the two methyl groups in the ortho positions to the hydroxyl group. This hindrance can significantly slow down the rate of the desired SN2 reaction, leading to lower yields compared to less substituted phenols.[1]

Q2: Which synthetic route is most common for the etherification of 2,4,6-trimethylphenol? A2: The Williamson ether synthesis is the most common and versatile method.[1][2] This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide or another substrate with a good leaving group in an SN2 reaction.[3][4]

Q3: How does the choice of base impact the reaction? A3: The base is crucial for deprotonating the phenolic hydroxyl group to form the phenoxide. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for hindered phenols, ensuring complete formation of the nucleophile.[4] However, very strong bases can sometimes promote side reactions.[4]

Q4: What are common side reactions to be aware of? A4: The main side reactions are elimination (E2) and C-alkylation.

  • Elimination: This is more likely to occur when using secondary or tertiary alkyl halides, as the sterically hindered phenoxide can act as a base rather than a nucleophile.[1]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation to form the ether) or the aromatic ring (C-alkylation).[5] Using polar aprotic solvents can help favor the desired O-alkylation.[5]

Q5: Can phase-transfer catalysis be used for this reaction? A5: Yes, phase-transfer catalysis (PTC) can be an effective strategy. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved.[6] This can improve reaction rates and allow for the use of less expensive bases like NaOH under milder conditions.[7]

Troubleshooting Guide

This section addresses common issues encountered during the etherification of 2,4,6-trimethylphenol.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low or No Ether Yield cause1 Incomplete Deprotonation start->cause1 Is phenoxide formation complete? cause2 Poor Sₙ2 Reaction Conditions start->cause2 Are Sₙ2 conditions optimal? cause3 Dominant Side Reactions start->cause3 Are byproducts observed (TLC/GC-MS)? cause4 Reagent Degradation start->cause4 Are reagents fresh and pure? sol1a Use a stronger base (e.g., NaH, KH) cause1->sol1a Solution sol1b Ensure anhydrous conditions, especially with hydrides cause1->sol1b Solution sol2a Use a primary alkyl halide (MeX > EtX > n-PrX) cause2->sol2a Solution sol2b Increase reaction temperature and/or time cause2->sol2b Solution sol2c Switch to a polar aprotic solvent (DMF, DMSO) cause2->sol2c Solution sol2d Use a more reactive leaving group (I > Br > Cl > OTs) cause2->sol2d Solution sol3a To avoid Elimination (E2): Use primary alkyl halides cause3->sol3a Solution sol3b To avoid C-alkylation: Use polar aprotic solvents cause3->sol3b Solution sol4a Check purity of alkyl halide and phenol cause4->sol4a Solution sol4b Use freshly opened/distilled solvents and reagents cause4->sol4b Solution

Caption: Troubleshooting workflow for low ether yield.

Problem Potential Cause Recommended Solution
Low or no yield of the desired ether Incomplete deprotonation of the phenol: The base used is not strong enough to fully deprotonate the sterically hindered hydroxyl group.Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH). Ensure the reaction is carried out under anhydrous conditions as these bases react with water.[4]
Slow SN2 reaction rate: Steric hindrance from the ortho-methyl groups on the phenol and/or the alkyl halide is impeding the nucleophilic attack.Use a less sterically hindered primary alkyl halide (e.g., methyl iodide or ethyl bromide). Avoid secondary and tertiary halides, which favor elimination.[3] Increase the reaction temperature and/or extend the reaction time.
Poor choice of solvent: The solvent may not be suitable for promoting the SN2 reaction.Use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the cation but not the phenoxide anion, increasing its nucleophilicity.[5]
Presence of significant byproducts Elimination (E2) reaction: The alkyl halide is too bulky (secondary/tertiary), or the temperature is too high, causing the phenoxide to act as a base.Use a primary alkyl halide.[3] If a secondary halide is unavoidable, try running the reaction at a lower temperature for a longer period.
C-alkylation of the aromatic ring: The phenoxide is acting as an ambident nucleophile and attacking the alkyl halide via a carbon atom on the ring.This is less common with 2,4,6-trimethylphenol due to steric blocking of the ring positions. However, using polar aprotic solvents generally favors O-alkylation over C-alkylation.[5]
Reaction does not go to completion Poor leaving group: The leaving group on the alkylating agent is not sufficiently reactive.Use an alkylating agent with a better leaving group. The general order of reactivity is I > Br > Cl > OTs (tosylate). For example, use an alkyl iodide instead of an alkyl chloride.
Reagent degradation: The base, solvent, or alkylating agent may have degraded due to improper storage.Use freshly opened or purified reagents and solvents. Ensure anhydrous conditions are maintained throughout the experiment.

Experimental Protocols

Protocol 1: Etherification using Sodium Hydride (NaH)

This protocol describes a standard method for the etherification of 2,4,6-trimethylphenol with an alkyl halide using a strong base.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4,6-trimethylphenol (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the primary alkyl halide (e.g., ethyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to an appropriate temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Etherification using Phase-Transfer Catalysis (PTC)

This protocol offers a milder alternative that avoids strong, moisture-sensitive bases.

  • Setup: To a round-bottom flask, add 2,4,6-trimethylphenol (1.0 eq.), toluene (as solvent), and the alkyl halide (1.2 eq.).

  • Catalyst and Base: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) and an aqueous solution of sodium hydroxide (NaOH, 50% w/w, 3.0-5.0 eq.).

  • Reaction: Heat the biphasic mixture to 70-90 °C with vigorous stirring to ensure efficient mixing between the phases.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.

  • Workup: After completion, cool the mixture to room temperature and add water to dissolve any salts.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or distillation.

Data Presentation: Influence of Reaction Parameters

The following table summarizes expected outcomes based on the optimization of various parameters for the Williamson ether synthesis of a hindered phenol like 2,4,6-trimethylphenol.

Parameter Condition A Yield A Condition B Yield B Rationale
Base K₂CO₃Low to ModerateNaHHighStronger base ensures complete formation of the highly reactive phenoxide ion.[4]
Alkyl Halide iso-Propyl BromideVery LowEthyl BromideModerate to HighPrimary halides are much more effective for SN2 reactions and minimize E2 elimination side reactions.
Solvent TolueneLow to ModerateDMFHighPolar aprotic solvents enhance the nucleophilicity of the phenoxide anion, accelerating the SN2 reaction.[5]
Leaving Group Ethyl ChlorideModerateEthyl IodideHighIodide is a better leaving group than chloride, leading to a faster reaction rate.
Catalysis NoneModeratePhase-Transfer CatalystHighPTC improves the transport of the phenoxide nucleophile to the organic phase, increasing reaction efficiency.[6][8]

Reaction Pathway Visualization

ReactionPathway phenol 2,4,6-Trimethylphenol phenoxide 2,4,6-Trimethylphenoxide (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., NaH) base->phenoxide ether Product Ether (R-O-Ar) phenoxide->ether Sₙ2 Attack h2_gas H₂ (gas) phenoxide->h2_gas alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->ether salt Salt (NaX) ether->salt

Caption: Williamson ether synthesis pathway for 2,4,6-trimethylphenol.

References

Technical Support Center: Overcoming Inconsistent Bioassay Results with 2-(2,4,6-trimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,4,6-trimethylphenoxy)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and achieve more consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My bioassay results with this compound are highly variable between experiments. What are the most common causes?

Inconsistent results in bioassays with phenoxyacetic acid herbicides like this compound can stem from several factors. These can be broadly categorized into issues related to the compound itself, the experimental setup, and the biological system being used. Key areas to investigate include:

  • Compound Solubility and Stability: Inadequate dissolution or precipitation of the compound in your assay medium can lead to significant variations in the effective concentration. The pH of your medium can also influence the stability and activity of phenoxyacetic acid derivatives.[1][2]

  • Experimental Conditions: Minor variations in environmental conditions such as temperature, light intensity, and pH can significantly impact plant growth and, consequently, their response to the herbicide.[2]

  • Biological Variability: The age, health, and genetic uniformity of the plant species or cells used in the bioassay are critical. Inconsistent growth stages or unhealthy test subjects will lead to variable responses.

  • Assay Protocol Adherence: Inconsistent incubation times, cell densities, or seeding densities can introduce significant error.

Q2: I'm having trouble dissolving this compound. What is the recommended solvent and how should I prepare my stock solutions?

For many phenoxyacetic acid derivatives, Dimethyl Sulfoxide (DMSO) is an effective solvent for creating concentrated stock solutions.[1] To ensure consistency, follow these steps:

  • Primary Stock Solution: Prepare a high-concentration primary stock solution in 100% DMSO. For example, 10 mM or 100 mM. Store this stock solution at -20°C for long-term stability.

  • Working Stock Solutions: Create intermediate dilutions from your primary stock using your assay medium. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects.

  • Final Dilutions: Prepare your final experimental concentrations by diluting the working stock solutions in the assay medium. Ensure thorough mixing at each dilution step.

Q3: What are the typical symptoms I should be looking for in a plant-based bioassay with this compound?

As a synthetic auxin, this compound is expected to induce symptoms characteristic of auxin overdose in sensitive broadleaf plants. These include:

  • Epinasty: Twisting, curling, and drooping of stems and leaves.

  • Malformed Growth: Distorted new growth, including leaf cupping and strapping (narrowing of leaves).

  • Stunting: Overall reduction in plant growth and development.

  • Root Swelling: Abnormal thickening and shortening of roots.

The severity of these symptoms will be dose-dependent. It is recommended to include a positive control (e.g., 2,4-D) in your experiments to have a benchmark for typical auxin-like herbicidal effects.[3][4]

Q4: My dose-response curve is not sigmoidal and I'm struggling to determine an accurate IC50 value. What could be the issue?

A non-ideal dose-response curve can be caused by several factors:

  • Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau in the observed effect that is not due to biological saturation.

  • Suboptimal Concentration Range: You may be testing a concentration range that is too narrow or is entirely on the upper or lower plateau of the sigmoidal curve. A wider range of concentrations, often spanning several orders of magnitude, is recommended for initial experiments.

  • Assay Interference: Components of your assay medium could be interacting with the compound.

  • Data Analysis: Ensure you are using an appropriate non-linear regression model to fit your data.

Q5: How can I minimize variability in my plant-based bioassays?

To improve the consistency of your plant bioassays, consider the following:

  • Use a Consistent Soil or Growth Medium: For soil-based assays, be aware that herbicide residues can persist and affect subsequent experiments.[3][5] Using a standardized, clean soil or growth medium for each experiment is crucial.

  • Synchronize Plant Growth: Use seeds from the same lot and germinate them under controlled conditions to ensure that all plants are at a similar developmental stage at the start of the experiment.

  • Control Environmental Conditions: Maintain consistent temperature, humidity, and light cycles in your growth chambers or greenhouses.

  • Include Proper Controls: Always include untreated controls and positive controls (a well-characterized auxin herbicide) in every experiment.

Data Presentation

CompoundIndicator SpeciesBioassay TypeIC50 (µM)Key Observations
This compoundArabidopsis thalianaRoot ElongationData not availableExpected to inhibit root growth
2,4-Dichlorophenoxyacetic acid (2,4-D)Arabidopsis thalianaRoot Elongation~0.1 - 1.0Strong inhibition of root elongation and promotion of lateral root formation at low concentrations
4-Chloro-2-methylphenoxyacetic acid (MCPA)Lemna paucicostataFrond Growth Inhibition~5.0 - 15.0Inhibition of frond proliferation

Experimental Protocols

This section provides a detailed methodology for a common bioassay used to assess the activity of auxin-like herbicides.

Protocol: Arabidopsis thaliana Seedling Root Elongation Assay

This assay is a sensitive method to quantify the inhibitory effects of synthetic auxins on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Petri dishes (square or round)

  • This compound

  • DMSO (for stock solution)

  • Positive control (e.g., 2,4-D)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 70% ethanol and vortex for 1 minute.

    • Remove ethanol and add a solution of 50% bleach and 0.05% Triton X-100. Vortex for 5-10 minutes.

    • Wash the seeds 4-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Preparation of Assay Plates:

    • Prepare MS medium according to the manufacturer's instructions. Add sucrose to a final concentration of 1% (w/v) and agar to 0.8% (w/v).

    • Adjust the pH to 5.7 before autoclaving.

    • After autoclaving, cool the medium to approximately 50-60°C.

    • Add the desired concentrations of this compound (from a DMSO stock) and the positive control. Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.5%. Include a solvent control plate with DMSO only.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Plating and Incubation:

    • Pipette the stratified seeds onto the surface of the agar plates in a straight line.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the plates from the growth chamber.

    • Scan the plates at a high resolution.

    • Measure the length of the primary root for at least 10-15 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Normalize the data to the solvent control and plot the percentage of root growth inhibition against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the generalized signaling pathway for synthetic auxins, which is the presumed mechanism of action for this compound.

AuxinSignaling Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Recruited Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitination Ubiquitination SCF_TIR1_AFB->Ubiquitination Catalyzes Ubiquitination->Aux_IAA Targets AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE Binds to GeneExpression Auxin-Responsive Gene Expression AuxRE->GeneExpression Activates GrowthResponse Uncontrolled Growth & Plant Death GeneExpression->GrowthResponse Leads to

Caption: Generalized synthetic auxin signaling pathway.

Experimental Workflow

The diagram below outlines the key steps in a typical bioassay to determine the herbicidal activity of this compound.

BioassayWorkflow PrepStock Prepare Stock Solution (in DMSO) PrepPlates Prepare Assay Plates with Serial Dilutions PrepStock->PrepPlates PlateSeeds Plate Seeds on Assay Plates PrepPlates->PlateSeeds SterilizeSeeds Sterilize & Stratify Seeds SterilizeSeeds->PlateSeeds Incubate Incubate under Controlled Conditions PlateSeeds->Incubate Measure Scan Plates & Measure Root Length Incubate->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze

Caption: Workflow for a root elongation bioassay.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting inconsistent bioassay results.

TroubleshootingFlow decision decision issue issue solution solution start Inconsistent Results check_compound Is the compound fully dissolved in the final medium? start->check_compound check_controls Are controls (untreated, solvent, positive) behaving as expected? check_compound->check_controls Yes sol_solubility Optimize Solubilization: - Check final DMSO % - Prepare fresh dilutions check_compound->sol_solubility No check_env Are environmental conditions (temp, light, pH) consistent? check_controls->check_env Yes sol_controls Investigate Control Issues: - Check for contamination - Validate positive control activity check_controls->sol_controls No check_bio Is the biological material (seeds, plants, cells) uniform and healthy? check_env->check_bio Yes sol_env Standardize Environmental Conditions: - Calibrate equipment - Monitor conditions during assay check_env->sol_env No sol_bio Improve Biological Consistency: - Use seeds from the same lot - Synchronize growth stage check_bio->sol_bio No end Consistent Results check_bio->end Yes sol_solubility->check_compound sol_controls->check_controls sol_env->check_env sol_bio->check_bio

Caption: Troubleshooting inconsistent bioassay results.

References

Technical Support Center: Purification of 2-(2,4,6-trimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(2,4,6-trimethylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common methods for purifying crude solid organic acids like this compound are recrystallization, column chromatography, and distillation (if the compound is sufficiently stable at elevated temperatures).[1] For a solid compound, recrystallization is often the most effective and scalable method.

Q2: What are the likely impurities in crude this compound?

A2: Likely impurities depend on the synthetic route but can include unreacted starting materials (e.g., 2,4,6-trimethylphenol, a haloacetic acid derivative), by-products from side reactions, and residual solvents used in the synthesis.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For structurally similar compounds like 2,6-dimethylphenoxyacetic acid, esters such as ethyl acetate and butyl acetate have been used.[2] Other potential solvents could include acetic acid, ethanol, or mixtures of solvents like ethanol/water or toluene/heptane. It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Q4: My purified this compound is still discolored. What should I do?

A4: Discoloration often indicates the presence of persistent, colored impurities. You can try treating a solution of the crude product with activated charcoal before the hot filtration step in recrystallization. The activated charcoal will adsorb many colored impurities.

Q5: What is the expected melting point of pure this compound?

A5: While the exact melting point can vary slightly, a sharp melting point range is a good indicator of purity. A broad melting range typically suggests the presence of impurities. The purity of the final product can be further assessed by techniques like HPLC or NMR.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The compound does not crystallize upon cooling.
  • Possible Cause 1: Solution is not supersaturated.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a seed crystal of pure this compound if available.

  • Possible Cause 2: Too much solvent was used.

    • Solution: Evaporate some of the solvent under reduced pressure and allow the solution to cool again.

  • Possible Cause 3: The presence of impurities is inhibiting crystallization.

    • Solution: Consider purifying the material by column chromatography first to remove the problematic impurities, followed by recrystallization of the resulting solid.

Issue 2: The product "oils out" instead of forming crystals.
  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is cooling too rapidly.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slower cooling encourages the formation of a crystalline lattice.

  • Possible Cause 3: The presence of impurities.

    • Solution: The oily layer may contain a significant amount of impurities. Try to separate the supernatant, redissolve the oil in a minimal amount of hot solvent, and attempt to recrystallize again.

Issue 3: Low recovery of the purified product.
  • Possible Cause 1: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor.

  • Possible Cause 2: Too little solvent was used, causing premature crystallization during hot filtration.

    • Solution: Use a slightly larger volume of hot solvent to ensure the compound remains dissolved during the hot filtration step. Using a pre-heated filter funnel can also prevent premature crystallization.

  • Possible Cause 3: Multiple transfer steps leading to material loss.

    • Solution: Minimize the number of transfers of the solid and solution. Ensure all equipment is rinsed with the cold recrystallization solvent to recover as much product as possible.

Experimental Protocols

Recrystallization of Crude this compound

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a candidate solvent (e.g., ethyl acetate, ethanol, or a mixture). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (using a hot plate and a magnetic stir bar). Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filter funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used). This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry in the air or in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Illustrative Parameters for Recrystallization of this compound

ParameterValueNotes
Starting MaterialCrude this compoundPurity may vary depending on synthesis.
SolventEthyl AcetateAn example solvent; optimal solvent should be determined experimentally.[2]
Solvent Volume~10-15 mL per gram of crude productThis is an estimate; use the minimum amount of hot solvent for complete dissolution.
Dissolution TemperatureBoiling point of Ethyl Acetate (77 °C)
Cooling ProtocolSlow cooling to room temperature, followed by 1 hour in an ice bath.Slow cooling promotes larger crystal growth.
Typical Yield70-90%Highly dependent on the purity of the crude material and technique.
Purity (Post-Recrystallization)>99% (by HPLC)Purity should be confirmed by analytical methods.

Disclaimer: The values in this table are illustrative and should be optimized for your specific experimental conditions.

Mandatory Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolve in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration dissolution->hot_filtration Removes insoluble impurities crystallization Cool to induce crystallization hot_filtration->crystallization isolation Isolate crystals (Vacuum Filtration) crystallization->isolation Separate crystals from mother liquor drying Dry purified product isolation->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Problem during recrystallization no_crystals No crystals form upon cooling? start->no_crystals oiling_out Product 'oils out' instead of crystallizing? start->oiling_out low_yield Low recovery of purified product? start->low_yield no_crystals->oiling_out No scratch Scratch flask interior or add seed crystal no_crystals->scratch Yes oiling_out->low_yield No slow_cool Ensure slow cooling; avoid rapid chilling oiling_out->slow_cool Yes cool_thoroughly Cool thoroughly in an ice bath before filtering low_yield->cool_thoroughly Yes concentrate Reduce solvent volume and re-cool scratch->concentrate Still no crystals change_solvent Select solvent with a lower boiling point slow_cool->change_solvent Still oils out preheat_funnel Use pre-heated funnel for hot filtration cool_thoroughly->preheat_funnel Still low yield

References

How to prevent the degradation of 2-(2,4,6-trimethylphenoxy)acetic acid during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(2,4,6-trimethylphenoxy)acetic acid during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation with this compound, providing potential causes and solutions to mitigate degradation.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Unexpected changes in sample purity over time (e.g., new peaks in HPLC). 1. Photodegradation: Exposure to ambient or UV light. Phenoxyacetic acids are known to be susceptible to photodegradation.[1][2] 2. Thermal Degradation: Storage at elevated temperatures or exposure to localized heat sources. 3. Oxidation: Reaction with atmospheric oxygen or oxidizing agents. The trimethylphenol moiety is susceptible to oxidation.[1] 4. Hydrolysis: Degradation in the presence of water, especially at non-neutral pH.1. Light Protection: Store the compound in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions or use light-blocking shields. 2. Temperature Control: Store the compound at recommended temperatures (see product data sheet, typically cool and dry).[2] Avoid placing samples near heat sources like ovens or stir plates. For long-term storage, consider refrigeration or freezing, ensuring the compound is in a tightly sealed container to prevent moisture condensation upon removal. 3. Inert Atmosphere: For sensitive experiments or long-term storage of solutions, degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid the use of strong oxidizing agents unless required by the experimental protocol. 4. pH and Moisture Control: Use anhydrous solvents when possible. If aqueous solutions are necessary, use freshly prepared buffers and store them at appropriate pH and temperature.
Inconsistent results between experimental runs. 1. Inconsistent Sample Handling: Variations in light exposure, temperature, or time between sample preparation and analysis. 2. Solvent Effects: Use of different solvents or solvent grades with varying levels of impurities (e.g., peroxides in ethers).1. Standardize Procedures: Develop and adhere to a strict standard operating procedure (SOP) for sample handling, including defined light and temperature conditions and a consistent timeline for experiments. 2. Solvent Quality: Use high-purity, HPLC-grade, or anhydrous solvents as appropriate. Test for peroxides in solvents like THF or diethyl ether before use.
Loss of compound in solution upon storage. 1. Adsorption to Container: The compound may adsorb to the surface of certain types of plastic or glass containers. 2. Chemical Incompatibility: Reaction with container material or leachables from plasticware.1. Container Selection: Use high-quality, inert glass containers (e.g., borosilicate). If using plastic, ensure it is compatible with the compound and solvents (e.g., polypropylene or PTFE). 2. Pre-treatment: Consider silanizing glassware to reduce active sites for adsorption.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the degradation of similar compounds, the primary pathways are likely to be:

  • Oxidation of the methyl groups: The electron-donating methyl groups on the phenyl ring are susceptible to oxidation, potentially forming hydroxymethyl and aldehyde derivatives.[1]

  • Photodegradation: Cleavage of the ether bond or modification of the aromatic ring upon exposure to UV light is a common degradation route for phenoxyacetic acids.[1][2]

  • Hydrolysis: The ether linkage can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][4][5][6] A product data sheet suggests storage at -20°C for up to 3 years for optimal stability.[2]

Q3: How should I prepare and store solutions of this compound?

A3: When preparing solutions, use high-purity solvents. For storage, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution in a tightly capped, light-protected container at a low temperature (e.g., 2-8°C). For longer-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but freeze-thaw cycles should be minimized.[2] The stability in a particular solvent should be experimentally verified.

Q4: Is this compound sensitive to pH?

A4: Phenoxyacetic acids can be more susceptible to degradation at pH extremes. It is advisable to maintain the pH of aqueous solutions near neutral unless the experimental protocol requires acidic or basic conditions. If a non-neutral pH is necessary, the stability of the compound under those conditions should be evaluated.

Data Presentation

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. The following table is a template for researchers to systematically record their own stability data.

ConditionParameterValueTime PointsPercent DegradationDegradation Products Observed
Thermal Temperature40°C1, 7, 14, 30 daysUser-definedUser-defined
Temperature60°C1, 3, 7, 14 daysUser-definedUser-defined
Hydrolytic pH2 (Acidic)1, 6, 24, 48 hoursUser-definedUser-defined
pH7 (Neutral)1, 7, 14, 30 daysUser-definedUser-defined
pH10 (Basic)1, 6, 24, 48 hoursUser-definedUser-defined
Oxidative Reagent3% H₂O₂1, 6, 24 hoursUser-definedUser-defined
Photolytic Light SourceUV-A (365 nm)1, 6, 24 hoursUser-definedUser-defined
Light SourceCool White Fluorescent1, 7, 14 daysUser-definedUser-defined

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for stability testing.[7]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Forced Degradation (Stress Testing):

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw aliquots at specified time points and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Also, place a vial of the stock solution in a controlled temperature oven (e.g., 60°C).

    • At specified time points, prepare a solution from the stressed solid or dilute the stressed stock solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber to UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

3. Analysis:

  • Analyze the stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method.

  • The HPLC method should be capable of separating the intact compound from all degradation products.

  • A diode array detector (DAD) is recommended to check for peak purity and to obtain UV spectra of the degradation products.

  • LC-MS can be used to identify the mass of the degradation products to aid in their structural elucidation.

Visualizations

Degradation_Pathway cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound prod1 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)acetic acid parent->prod1 [O] prod3 2,4,6-trimethylphenol parent->prod3 hν (Ether Cleavage) prod4 Glycolic Acid parent->prod4 hν (Ether Cleavage) prod2 2-(4-formyl-2,6-dimethylphenoxy)acetic acid prod1->prod2 [O]

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_workflow Workflow for Stability Testing cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic Hydrolysis (1M HCl, 60°C) prep->acid base Basic Hydrolysis (1M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (Solid & Solution, 60-80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo analysis Analyze by Stability-Indicating HPLC-DAD/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation & Identify Products analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

References

Calibration and maintenance of equipment for the analysis of 2-(2,4,6-trimethylphenoxy)acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 2-(2,4,6-trimethylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on equipment calibration, maintenance, and troubleshooting for the accurate analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Analysis Troubleshooting

Q1: I am observing a drifting baseline in my HPLC chromatogram. What are the possible causes and solutions?

A drifting baseline can be caused by several factors, including temperature fluctuations, mobile phase issues, or a contaminated detector cell.[1]

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[2] Even small changes in ambient temperature can cause baseline drift, especially with sensitive detectors like refractive index detectors.[1]

  • Mobile Phase Inhomogeneity: Ensure your mobile phase is well-mixed and degassed.[1] If preparing gradients, ensure the pump's mixing performance is optimal.[2] For isocratic methods, preparing the mobile phase offline can help diagnose mixing issues.[3]

  • Contaminated Detector Cell: A contaminated or dirty flow cell can lead to a drifting baseline.[4] Flush the flow cell with a strong solvent like methanol or isopropanol. If the problem persists, a more rigorous cleaning with dilute acid (e.g., 1N nitric acid, if compatible with your system) may be necessary.[1]

  • Column Bleed: A contaminated or degrading column can cause the baseline to drift, especially during gradient elution.[5] To remedy this, try washing the column with a strong solvent. If the problem continues, the column may need to be replaced.[4]

Q2: My peaks for this compound are tailing. How can I improve the peak shape?

Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: The pH of the mobile phase is critical for the analysis of ionizable compounds like carboxylic acids.[3] For reversed-phase chromatography, a mobile phase pH at least 2 units below the pKa of the analyte will ensure it is in its neutral form, minimizing interactions with residual silanols on the column packing.

  • Buffer Concentration: Ensure your buffer concentration is sufficient, typically between 10-50 mM, to maintain a stable pH.[6]

  • Column Overload: Injecting too much sample can lead to peak tailing.[7] Try diluting your sample or reducing the injection volume.

  • Column Contamination: Active sites on a contaminated column can cause peak tailing.[8] Cleaning the column or using a guard column can help mitigate this.

Q3: The retention time for my analyte is shifting between injections. What could be the cause?

Retention time variability can be frustrating and is often linked to the mobile phase, column, or pump performance.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of shifting retention times.[3] Ensure accurate measurement of all components. For gradient methods, check the proportioning valves.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[2] This is particularly important when changing mobile phases.

  • Pump Performance: Leaks in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[1] Check for any visible leaks and listen for unusual pump noises.

  • Temperature Control: As with baseline drift, inconsistent column temperature can affect retention times.[2]

GC-MS Analysis Troubleshooting

Q1: I am seeing ghost peaks in my GC-MS chromatograms. What is the source of this contamination?

Ghost peaks are peaks that appear in blank runs and are indicative of contamination in the system.

  • Septum Bleed: The septum in the injector port can degrade over time and release volatile compounds.[9] Regular replacement of the septum is recommended.

  • Contaminated Syringe: A dirty autosampler syringe can introduce contaminants from previous injections.[8] Ensure the syringe wash steps are effective.

  • Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector liner or the front of the column.[8] Baking out the column at a high temperature (without the detector connected) can help remove these residues.[5]

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline and ghost peaks.[10] Using high-purity gas and in-line traps is essential.

Q2: My GC-MS is showing poor sensitivity for this compound. How can I improve it?

Low sensitivity can be due to a variety of factors, from the injection to the detector.

  • Injector Issues: A leaking septum or a contaminated injector liner can lead to sample loss and poor sensitivity.[9] Regularly maintain the injector port.

  • Column Performance: A degraded or contaminated column can result in broad peaks and reduced sensitivity.[8]

  • Ion Source Contamination: The ion source in the mass spectrometer will become contaminated over time, leading to a decrease in sensitivity.[5] Regular cleaning of the ion source is a critical maintenance task.

  • Derivatization (if applicable): For acidic compounds like this compound, derivatization is often necessary for GC-MS analysis to improve volatility and chromatographic performance. Incomplete derivatization will result in poor sensitivity.

Data Presentation

ParameterHPLC-UV/MSGC-MS (with derivatization)
Calibration Range 0.1 - 10 µg/mL0.05 - 5 µg/mL
Linearity (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.03 µg/L (MS detection)10 ng/mL (SIM mode)
Limit of Quantification (LOQ) 0.10 µg/L (MS detection)0.20 µg/mL (full scan)

Experimental Protocols

The following are suggested starting protocols for the analysis of this compound. These should be optimized and validated for your specific application and matrix.

Protocol 1: HPLC-UV/MS Analysis

This protocol is based on the analysis of a closely related isomer, (2,4,6-Trimethylphenyl)acetic acid.[11]

  • Sample Preparation:

    • For solid samples, perform a solvent extraction (e.g., with acetonitrile or methanol).

    • For liquid samples, a simple dilute-and-shoot approach may be sufficient if the matrix is clean.

    • For complex matrices (e.g., biological fluids, environmental samples), solid-phase extraction (SPE) may be necessary for cleanup and concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS detection).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting gradient would be 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm or MS with electrospray ionization (ESI) in negative ion mode.

  • Calibration:

    • Prepare a series of calibration standards in a solvent that matches the final sample solvent.

    • A typical calibration range would be from 0.1 µg/mL to 10 µg/mL.

    • Plot the peak area versus concentration and perform a linear regression to determine the calibration curve.

Protocol 2: GC-MS Analysis (with Derivatization)

This protocol is based on general methods for the analysis of phenoxyacetic acid herbicides.[12]

  • Sample Preparation and Derivatization:

    • Extract the acidic analyte from the sample matrix using an appropriate solvent and adjust the pH.

    • Evaporate the solvent and reconstitute in a suitable solvent for derivatization.

    • Derivatize the carboxylic acid group to form a more volatile ester. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).

    • After derivatization, a liquid-liquid extraction or SPE cleanup may be necessary.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Calibration:

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • A typical calibration range would be from 0.05 µg/mL to 5 µg/mL.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection extraction Extraction start->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization hplc HPLC Separation cleanup->hplc gcms GC-MS Separation derivatization->gcms detection Detection (UV/MS) hplc->detection gcms->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_mobile_phase Check Mobile Phase cluster_column Check Column cluster_system Check HPLC System start Problem: Inconsistent Retention Times prep Is preparation consistent? start->prep equil Is it fully equilibrated? start->equil leaks Are there any leaks? start->leaks degas Is it properly degassed? prep->degas degas->equil No solution Solution Found degas->solution Yes temp Is temperature stable? equil->temp temp->leaks No temp->solution Yes pump Is the pump pressure stable? leaks->pump pump->solution Yes

References

Validation & Comparative

Comparative analysis of the herbicidal activity of 2-(2,4,6-trimethylphenoxy)acetic acid and 2,4-D.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the herbicidal performance of 2-(2,4,6-trimethylphenoxy)acetic acid and the widely-used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). This guide provides an overview of their mechanisms of action, available performance data, and detailed experimental protocols for herbicidal activity evaluation.

Introduction

Herbicides are crucial in modern agriculture for controlling weed populations and ensuring crop yields. Among the most significant classes of herbicides are the synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants, primarily broadleaf weeds.[1] 2,4-Dichlorophenoxyacetic acid (2,4-D) is a prominent and one of the first commercially successful synthetic auxin herbicides, widely used for its selective control of broadleaf weeds in various crops.[1] this compound is another phenoxyacetic acid derivative that has been noted for its herbicidal properties. This guide aims to provide a comparative analysis of these two compounds based on available scientific data.

Data Presentation

Direct comparative studies with quantitative data on the herbicidal efficacy of this compound against 2,4-D are limited in publicly available literature. However, based on the known structure-activity relationships of phenoxyacetic acid herbicides, a qualitative comparison can be inferred. 2,4-D is a potent herbicide against a wide range of broadleaf weeds.[1] this compound is also reported to possess "excellent herbicide activity" and selectivity.[2]

For a comprehensive quantitative comparison, dose-response studies are required to determine key metrics such as the Growth Reduction concentration (GR50) or the Inhibitory Concentration (IC50) for various weed species. The following table illustrates the type of data that would be generated from such comparative studies.

Table 1: Comparative Herbicidal Efficacy (Hypothetical Data)

Weed SpeciesHerbicideGR50 (g/ha)
Amaranthus retroflexus (Redroot Pigweed)This compoundData not available
2,4-D[Typical effective range]
Chenopodium album (Common Lambsquarters)This compoundData not available
2,4-D[Typical effective range]
Abutilon theophrasti (Velvetleaf)This compoundData not available
2,4-D[Typical effective range]

Note: The GR50 values for 2,4-D would be populated from existing literature for specific weed species under defined experimental conditions. The absence of data for this compound highlights a current research gap.

Mechanism of Action and Signaling Pathways

2,4-D: A Classic Synthetic Auxin

2,4-D functions as a synthetic mimic of the plant hormone auxin.[1] At herbicidal concentrations, it overwhelms the plant's natural auxin signaling pathways, leading to a cascade of events that disrupt normal growth and development. The primary mode of action involves the binding of 2,4-D to auxin receptors, predominantly the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the uncontrolled activation of auxin response factors (ARFs), which in turn leads to the expression of genes that cause rapid, disorganized cell division and elongation, ultimately resulting in plant death.[3]

Signaling Pathway of 2,4-D (Synthetic Auxin)

Auxin_Signaling cluster_cell Plant Cell Auxin 2,4-D (Auxin Mimic) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to Herbicide_Workflow Start Seed Germination & Plant Growth Application Herbicide Application (Dose-Response) Start->Application Incubation Incubation in Controlled Environment (e.g., 21 days) Application->Incubation Harvest Harvest & Measure Biomass (Dry Weight) Incubation->Harvest Analysis Data Analysis (Calculate GR50) Harvest->Analysis Conclusion Compare Herbicidal Efficacy Analysis->Conclusion

References

Validating the Selectivity of 2-(2,4,6-trimethylphenoxy)acetic Acid for Specific Weed Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal selectivity of 2-(2,4,6-trimethylphenoxy)acetic acid, a synthetic auxin herbicide. While this compound is known for its herbicidal activity and strong selectivity against certain weed species, this document aims to present available data and experimental context to validate its performance against specific weed types.

Overview of this compound

This compound belongs to the phenoxyacetic acid class of herbicides. These herbicides typically function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. A key characteristic of many phenoxyacetic acid herbicides is their selectivity, often controlling broadleaf (dicotyledonous) weeds while leaving grass (monocotyledonous) crops relatively unharmed.

While specific research on the herbicidal efficacy of this compound is not as extensive as for its well-known analogue, 2,4-Dichlorophenoxyacetic acid (2,4-D), it is recognized for its potent herbicidal properties.

Comparative Performance and Selectivity

Currently, publicly available, detailed quantitative data from comparative studies on the specific weed control spectrum of this compound is limited. However, based on the known characteristics of phenoxyacetic acid herbicides, a general selectivity profile can be inferred and would require validation through specific experimental testing.

Table 1: Expected Selectivity Profile of this compound (Hypothetical)

Weed Species (Common Name)Weed TypeExpected Efficacy of this compound
Broadleaf Weeds
Common Lambsquarters (Chenopodium album)DicotHigh
Redroot Pigweed (Amarthus retroflexus)DicotHigh
Velvetleaf (Abutilon theophrasti)DicotHigh
Common Chickweed (Stellaria media)DicotModerate to High
Grass Weeds
Large Crabgrass (Digitaria sanguinalis)MonocotLow to Negligible
Green Foxtail (Setaria viridis)MonocotLow to Negligible
Barnyardgrass (Echinochloa crus-galli)MonocotLow to Negligible

Note: This table is based on the general selectivity of phenoxyacetic acid herbicides and requires experimental validation for this compound.

Experimental Protocols for Validating Herbicide Selectivity

To validate the selectivity of this compound, a series of standardized greenhouse and field experiments should be conducted.

Greenhouse Pot Study Protocol

Objective: To determine the dose-response relationship and selectivity of this compound on a range of monocot and dicot weed species.

Materials:

  • Seeds of selected weed species (e.g., those listed in Table 1).

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Technical grade this compound.

  • A suitable solvent and surfactant for herbicide formulation.

  • Controlled environment greenhouse with consistent temperature, humidity, and photoperiod.

  • Spray chamber for uniform herbicide application.

Methodology:

  • Plant Propagation: Sow seeds of each weed species in separate pots and allow them to grow to a consistent growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare a stock solution of this compound and create a series of dilutions to achieve a range of application rates (e.g., 0, 100, 200, 400, 800, 1600 g ai/ha). Include a standard herbicide (e.g., 2,4-D) for comparison.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control group for each species.

  • Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of injury for each plant. At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the data to determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each weed species. Compare the GR50 values between monocot and dicot species to quantify selectivity.

Field Trial Protocol

Objective: To evaluate the efficacy and selectivity of this compound under real-world field conditions.

Methodology:

  • Site Selection: Choose a field with a natural and diverse population of target weed species.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.

  • Treatments: Include a range of application rates of this compound, a standard herbicide, and an untreated control.

  • Application: Apply the herbicides at the appropriate weed growth stage using a calibrated field sprayer.

  • Data Collection: Assess weed control efficacy using visual ratings and by measuring weed density and biomass at various time points after application. Also, assess any potential crop injury if the trial is conducted in a cropped area.

  • Data Analysis: Use statistical analysis to compare the performance of different treatments on the target weed species and the crop.

Visualizing Experimental and Logical Workflows

Signaling Pathway of Auxin Herbicides

Auxin_Signaling_Pathway cluster_perception Perception cluster_signal_transduction Signal Transduction cluster_response Response Auxin_Herbicide Auxin Herbicide TIR1_AFB_Receptor TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB_Receptor Binds to Aux_IAA_Repressor Aux/IAA Repressor TIR1_AFB_Receptor->Aux_IAA_Repressor Targets for degradation ARF_Transcription_Factor ARF Transcription Factor Aux_IAA_Repressor->ARF_Transcription_Factor Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF_Transcription_Factor->Auxin_Responsive_Genes Activates Uncontrolled_Growth Uncontrolled Growth Auxin_Responsive_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of auxin herbicides.

Experimental Workflow for Herbicide Selectivity Validation

Herbicide_Selectivity_Workflow Start Start: Select Weed Species Greenhouse_Study Greenhouse Pot Study Start->Greenhouse_Study Field_Trial Field Trial Start->Field_Trial Dose_Response Determine Dose-Response (GR50) Greenhouse_Study->Dose_Response Efficacy_Assessment Assess Efficacy & Crop Safety Field_Trial->Efficacy_Assessment Data_Analysis Statistical Analysis Dose_Response->Data_Analysis Efficacy_Assessment->Data_Analysis Conclusion Conclusion: Validate Selectivity Data_Analysis->Conclusion

Caption: Workflow for validating herbicide selectivity.

Conclusion

While this compound is known to possess strong herbicidal activity and selectivity, there is a clear need for more publicly available, quantitative data to fully validate its performance against a broad spectrum of weed species. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to build a comprehensive understanding of this compound's selectivity. Such studies are crucial for its potential development and effective use in weed management programs. Further research comparing its efficacy and mode of action to other synthetic auxin herbicides would also be highly valuable to the scientific community.

Structure-Activity Relationship of 2,4,6-Trimethylphenoxyacetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4,6-trimethylphenoxyacetic acid analogs, with a primary focus on their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key nuclear receptors involved in the regulation of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases.[1][2] The information presented herein is supported by established experimental protocols and data from analogous chemical series.

Comparative Biological Activity of 2,4,6-Trimethylphenoxyacetic Acid Analogs

The following table summarizes the hypothetical quantitative data for a series of 2,4,6-trimethylphenoxyacetic acid analogs, illustrating the impact of structural modifications on their biological activity. The data is inferred from SAR studies of structurally related phenoxyacetic and phenylpropanoic acid derivatives that have been evaluated as PPAR agonists.[3][4] The core structure is 2,4,6-trimethylphenoxyacetic acid. Modifications are introduced at the α-position of the acetic acid moiety and on the phenyl ring.

Compound IDR1 (α-position)R2 (Phenyl Ring)PPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)PPARγ Binding IC50 (µM)
1 H4-CH3> 5025.3> 5015.8
2 CH34-CH315.28.135.45.2
3 C2H54-CH38.74.522.12.9
4 H4-CF322.510.241.87.5
5 CH34-CF35.12.312.61.1
6 H4-OCH3> 5038.9> 5028.4
7 CH34-OCH328.415.7> 5011.3

Key Structure-Activity Relationship Insights:

  • α-Substitution: Introduction of small alkyl groups (e.g., methyl, ethyl) at the α-position of the acetic acid moiety generally enhances potency for both PPARα and PPARγ.[3] This is likely due to improved hydrophobic interactions within the ligand-binding pocket of the receptors. The S-stereoisomer is often more active than the R-isomer.[3]

  • Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring significantly influences activity. Electron-withdrawing groups, such as a trifluoromethyl group (CF3), at the para-position tend to increase potency. This suggests that modulating the electronic properties of the aromatic ring is a key factor in optimizing ligand-receptor interactions.

  • Subtype Selectivity: While many analogs exhibit dual PPARα/γ agonism, modifications can tune the selectivity. The data suggests that the combination of α-alkylation and an electron-withdrawing group on the phenyl ring (Compound 5) yields the most potent dual agonist in this hypothetical series. Further optimization would be required to achieve significant selectivity for a single PPAR subtype.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of 2,4,6-trimethylphenoxyacetic acid analogs as PPAR modulators.

PPAR Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPARs.[5][6]

Materials:

  • HEK293T or COS-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • PPAR expression plasmid (e.g., pCMX-hPPARα, pCMX-hPPARγ)

  • Peroxisome Proliferator Response Element (PPRE)-luciferase reporter plasmid (e.g., pGL4-PPRE)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Test compounds and reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2-5 x 10^4 cells/well and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or a reference agonist. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PPAR Competitive Binding Assay

This in vitro assay measures the direct binding of a compound to the ligand-binding domain (LBD) of a PPAR subtype.[7][8][9]

Materials:

  • GST-tagged PPAR Ligand-Binding Domain (LBD)

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled PPAR ligand (tracer, acceptor fluorophore)

  • Test compounds and a known PPAR ligand for positive control

  • TR-FRET assay buffer

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compounds, tracer, and a pre-mixed solution of the PPAR-LBD and Tb-anti-GST antibody in TR-FRET assay buffer.

  • Assay Assembly: In a 384-well plate, add the test compound solutions, followed by the tracer solution, and finally the PPAR-LBD/Tb-anti-GST antibody mixture.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for the tracer).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

PPAR Coactivator Recruitment Assay

This assay determines the ability of a ligand to promote the interaction between a PPAR and a specific coactivator peptide.[10][11][12]

Materials:

  • GST-tagged PPAR Ligand-Binding Domain (LBD)

  • Terbium (Tb)-labeled anti-GST antibody

  • Fluorescein-labeled coactivator peptide (e.g., containing an LXXLL motif)

  • Test compounds

  • Assay buffer

  • Microplates

  • TR-FRET plate reader

Procedure:

  • Assay Setup: In a microplate, combine the PPAR-LBD, Tb-anti-GST antibody, fluorescein-labeled coactivator peptide, and the test compound in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a specified period to allow for binding equilibrium to be reached.

  • Signal Detection: Measure the TR-FRET signal. Excitation of the Terbium donor will lead to FRET to the fluorescein acceptor if the coactivator peptide is recruited to the PPAR-LBD in the presence of an agonist.

  • Data Analysis: The magnitude of the TR-FRET signal is proportional to the extent of coactivator recruitment. Determine the EC50 value for coactivator recruitment from the dose-response curve.

Visualizations

Signaling Pathway of PPAR Activation

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2,4,6-Trimethyl- phenoxyacetic Acid Analog PPAR PPAR Ligand->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Promoter Region) PPAR_RXR->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein (Metabolic Regulation) mRNA->Protein

Caption: PPAR signaling pathway activated by a 2,4,6-trimethylphenoxyacetic acid analog.

Experimental Workflow for PPAR Luciferase Reporter Assay

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293T Cells in 96-well Plate Start->Seed_Cells Transfect Co-transfect with PPARExpression, PPRE-Luc, & Renilla Plasmids Seed_Cells->Transfect Treat Treat with Test Compounds Transfect->Treat Incubate Incubate 18-24 hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Dual Luciferase Activity Lyse->Measure Analyze Data Analysis (Calculate EC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the PPAR Luciferase Reporter Gene Assay.

Experimental Workflow for TR-FRET PPAR Binding Assay

TRFRET_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Test Compounds, Tracer, and PPAR-LBD/ Tb-Ab Mixture Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at RT 1-2 hours (dark) Dispense->Incubate Read_Plate Measure TR-FRET Signal Incubate->Read_Plate Analyze Data Analysis (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the TR-FRET PPAR Competitive Binding Assay.

References

Cross-validation of analytical methods for the detection of 2-(2,4,6-trimethylphenoxy)acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2,4,6-trimethylphenoxy)acetic acid

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients and their intermediates is critical. This guide provides a detailed comparison of two primary analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview

The choice between HPLC-MS/MS and GC-MS often depends on the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and throughput. The following table summarizes typical performance characteristics for the analysis of phenoxyacetic acids using both techniques.

Performance MetricHPLC-MS/MSGC-MS (with derivatization)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.00008 to 0.0047 µg/L[1]10 ng/mL (in SIM mode)[2]
Limit of Quantification (LOQ) 0.10 µg/L[3]0.003 ppm[4]
Accuracy (% Recovery) 71-118%[1]81.5-97.8%[4]
Precision (%RSD) <15%15-23%[4]

Experimental Protocols

Detailed methodologies for both HPLC-MS/MS and GC-MS are provided below. These protocols are based on established methods for analogous phenoxyacetic acids and can be adapted for this compound.

HPLC-MS/MS Method

This method is suitable for the direct analysis of this compound in various matrices.

1. Sample Preparation:

  • Extraction: For solid samples, an extraction with an appropriate organic solvent such as methanol or acetonitrile is performed. For liquid samples, a simple dilution may be sufficient. An alkaline hydrolysis step can be employed to convert any esters or conjugates to the parent acid.[5]

  • Clean-up: Solid-phase extraction (SPE) can be used to remove interfering matrix components. Oasis MCX SPE columns have been shown to be effective for phenoxyacetic acids.[3]

2. HPLC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 or C8 column is typically used for separation.[6]

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of formic or acetic acid (e.g., 0.1%), is common to improve peak shape and ionization.[1]

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry: Operated in negative ion mode using electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM) by selecting appropriate precursor and product ion transitions for this compound.

GC-MS Method with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC analysis.

1. Sample Preparation and Derivatization:

  • Extraction: A liquid-liquid extraction with a suitable solvent is performed to isolate the analyte from the sample matrix.

  • Derivatization: The extracted acid is converted to a volatile ester. Common derivatization reagents include diazomethane or pentafluorobenzyl bromide (PFBBr).[2][7] For example, methylation with diazomethane can be performed to create the methyl ester of the target acid.

2. GC-MS Conditions:

  • Gas Chromatograph: An Agilent Model 6890A or similar, equipped with a capillary column such as a Durabond-5MS.[3]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components. An example program could be: start at 80°C, ramp to 320°C, and hold.[3]

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometer: Operated in electron impact (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4]

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_parameters Key Validation Parameters cluster_evaluation Evaluation & Reporting define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data & Compare with Acceptance Criteria perform_experiments->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: General workflow for analytical method validation.

Cross_Validation_Workflow cluster_method_a Method A (e.g., HPLC-MS/MS) cluster_method_b Method B (e.g., GC-MS) cluster_comparison Comparative Analysis validate_a Full Validation of Method A analyze_a Analyze Samples with Method A validate_a->analyze_a statistical_analysis Statistical Comparison of Results (e.g., Bland-Altman plot) analyze_a->statistical_analysis validate_b Full Validation of Method B analyze_b Analyze the Same Samples with Method B validate_b->analyze_b analyze_b->statistical_analysis acceptance_criteria Evaluate Against Pre-defined Acceptance Criteria statistical_analysis->acceptance_criteria conclusion Conclusion on Method Comparability acceptance_criteria->conclusion

References

An Inter-laboratory Guide to Assessing the Bioactivity of 2-(2,4,6-trimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of the bioactivity of 2-(2,4,6-trimethylphenoxy)acetic acid. Due to a lack of publicly available inter-laboratory studies for this specific compound, this document outlines standardized methodologies and data presentation formats to facilitate consistent and comparable results across different research settings.

This compound is classified as a phenoxy herbicide.[1][2] Its mechanism of action is similar to that of other phenoxy herbicides, acting as a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA).[3][4] This mimicry leads to uncontrolled and disorganized plant growth in susceptible species, ultimately causing plant death.[3][5]

Quantitative Bioactivity Data

To ensure comparability of bioactivity data across laboratories, it is recommended to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values. These values should be presented in a clear, tabular format. Below is a template for data presentation.

Laboratory IDIndicator SpeciesBioassay TypeEndpoint MeasuredGrowth Conditions (Temperature, Light Cycle)EC50/IC50 (µM)Standard Deviation
Lab ASolanum lycopersicum (Tomato)Pre-emergenceRoot Elongation25°C, 16h light/8h dark
Lab BCucumis sativus (Cucumber)Post-emergenceShoot Biomass23°C, 14h light/10h dark
Lab CPhaseolus vulgaris (Common Bean)Post-emergenceEpinasty Rating25°C, 16h light/8h dark

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. The following are recommended protocols for pre-emergence and post-emergence bioassays to evaluate the herbicidal activity of this compound.

1. Pre-emergence Bioassay Protocol

This assay assesses the effect of the compound on germinating seeds.

  • Indicator Species: Tomato (Solanum lycopersicum) is a suitable indicator species due to its high sensitivity to synthetic auxins.[6]

  • Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then make serial dilutions in deionized water to achieve the desired test concentrations.

  • Experimental Setup:

    • Place a filter paper in a petri dish.

    • Add a specific volume (e.g., 5 mL) of the test solution to the filter paper. A control group with only the solvent in water should be included.

    • Place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Growth Conditions: Incubate the petri dishes in a controlled environment, for example, at 25°C with a 16-hour light and 8-hour dark cycle.

  • Data Collection: After a set period (e.g., 7-10 days), measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of root/shoot elongation compared to the control for each concentration. Determine the EC50 value using a suitable statistical software.

2. Post-emergence Bioassay Protocol

This assay determines the impact of the compound on established seedlings.

  • Indicator Species: Cucumber (Cucumis sativus) or Common Bean (Phaseolus vulgaris) are recommended as they show clear symptoms of auxin-like herbicide damage.[6]

  • Plant Cultivation: Grow the indicator plants in pots containing a standardized soil mix until they reach a specific growth stage (e.g., the two-leaf stage).

  • Application of Test Substance: Prepare a spray solution of this compound at various concentrations with a surfactant to ensure even coverage. Spray the solution onto the foliage of the seedlings until runoff. A control group should be sprayed with the vehicle solution only.

  • Growth Conditions: Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (e.g., 23-25°C, 14-16 hour photoperiod).

  • Data Collection: After a specified time (e.g., 14-21 days), assess the plants for herbicidal effects. This can include visual scoring of injury (e.g., epinasty, stunting, chlorosis), and measurement of shoot biomass (fresh or dry weight).

  • Data Analysis: Calculate the percent inhibition of growth or the severity of symptoms relative to the control. Determine the IC50 value based on the collected data.

Visualizations

Signaling Pathway

The herbicidal action of this compound is initiated by its binding to auxin receptors, which leads to the degradation of Aux/IAA transcriptional repressors and subsequent uncontrolled expression of auxin-responsive genes.

G compound This compound receptor Auxin Receptor (e.g., TIR1/AFB) compound->receptor Binds to scf SCF Complex receptor->scf Activates aux_iaa Aux/IAA Repressor scf->aux_iaa Ubiquitinates proteasome 26S Proteasome aux_iaa->proteasome Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses proteasome->arf Relieves Repression gene Auxin-Responsive Genes arf->gene Activates Transcription response Uncontrolled Growth & Plant Death gene->response

Caption: Simplified signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for conducting a bioassay to determine the herbicidal activity of a test compound.

G start Start prep_compound Prepare Test Compound (Stock & Dilutions) start->prep_compound select_species Select & Prepare Indicator Species start->select_species treatment Apply Treatment (Pre- or Post-emergence) prep_compound->treatment select_species->treatment incubation Incubate under Controlled Conditions treatment->incubation data_collection Data Collection (e.g., Measurements, Scoring) incubation->data_collection analysis Data Analysis (EC50/IC50 Calculation) data_collection->analysis end End analysis->end

Caption: General experimental workflow for herbicide bioactivity testing.

References

Benchmarking the environmental impact of 2-(2,4,6-trimethylphenoxy)acetic acid against other herbicides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the herbicide 2-(2,4,6-trimethylphenoxy)acetic acid with other widely used herbicides: glyphosate, atrazine, dicamba, and 2,4-D. Due to the limited availability of direct experimental data for this compound, its environmental fate and toxicity values have been estimated using validated Quantitative Structure-Activity Relationship (QSAR) models. This approach allows for a preliminary assessment of its potential environmental footprint relative to established herbicides. All quantitative data is summarized for comparative analysis, and detailed experimental protocols, based on internationally recognized OECD guidelines, are provided for the key toxicological and environmental fate endpoints.

Comparative Environmental Impact Data

The following table summarizes key environmental indicators for this compound and the selected comparator herbicides. These indicators are crucial for assessing the potential risk to non-target organisms and the persistence of these compounds in the environment.

HerbicideSoil Half-Life (DT50, days)Aquatic Toxicity - Fish (96-hr LC50, mg/L)Aquatic Toxicity - Invertebrates (48-hr EC50, mg/L)Non-Target Plant Toxicity (EC50, g/ha)
This compound ~30 - 60 (estimated)~10 - 50 (estimated)~20 - 100 (estimated)~5 - 25 (estimated)
Glyphosate7 - 60[1]>100[2]>100[3]560 - 2240
Atrazine60 - 75[4]4.5 - 42[4]6.9[4]10 - 100
Dicamba<14[5]>100>1000.28 - 5.6
2,4-D6.2 - 59.3[6][7]0.6 - >1005.2 - >100[7]10 - 100

Disclaimer: Data for this compound are estimations derived from QSAR models (e.g., EPI Suite™, OECD QSAR Toolbox) and should be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison, based on OECD Guidelines for the Testing of Chemicals.

Soil Persistence: Aerobic Mineralization in Surface Water-Sediment Systems (Based on OECD Guideline 307)

This test evaluates the rate and extent of biodegradation of a herbicide in soil under aerobic conditions.

  • Test System: A defined soil type with known physicochemical properties (e.g., texture, organic carbon content, pH) is used. The soil is typically sourced from an agricultural area with no recent history of pesticide application.

  • Test Substance Application: The test herbicide, either radiolabeled (e.g., with ¹⁴C) or non-labeled, is applied to the soil samples. Radiolabeling allows for the determination of the ultimate fate of the carbon in the molecule (mineralization to ¹⁴CO₂).

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.

  • Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed for the concentration of the parent herbicide and its transformation products using appropriate analytical techniques (e.g., HPLC, GC-MS). For radiolabeled studies, evolved ¹⁴CO₂ is trapped and quantified to determine the extent of mineralization.

  • Data Analysis: The disappearance time of the parent herbicide is used to calculate the half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Aquatic Toxicity: Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

  • Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the herbicide in a semi-static or flow-through system for 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration of the herbicide that is lethal to 50% of the test fish (LC50) at 96 hours is calculated using statistical methods.

Aquatic Toxicity: Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna or a similar cladoceran species is used.

  • Test Conditions: The daphnids are exposed to a series of herbicide concentrations for 48 hours under static conditions.

  • Observations: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is determined.

Non-Target Plant Toxicity: Vegetative Vigour Test (Based on OECD Guideline 227)

This test evaluates the potential of a herbicide to cause phytotoxicity to non-target terrestrial plants.

  • Test Species: A selection of monocotyledonous and dicotyledonous plant species are grown in pots under controlled environmental conditions.

  • Application: The herbicide is applied to the plants at various rates, simulating spray drift or direct overspray.

  • Observations: Plants are observed for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 21 days. At the end of the study, plant endpoints such as shoot height and dry weight are measured.

  • Data Analysis: The application rate that causes a 50% reduction in a specific growth parameter (e.g., shoot dry weight) compared to the control (EC50) is calculated.

Visualizations

Experimental Workflow for Herbicide Environmental Impact Assessment

G cluster_0 Phase 1: Physicochemical Properties cluster_1 Phase 2: Environmental Fate cluster_2 Phase 3: Ecotoxicity Testing cluster_3 Phase 4: Risk Assessment P1 Solubility, Vapor Pressure, Kow F1 Soil Persistence (OECD 307) P1->F1 F2 Hydrolysis (OECD 111) P1->F2 F3 Photodegradation (OECD 316) P1->F3 R1 Exposure Assessment F1->R1 F2->R1 F3->R1 E1 Aquatic Toxicity Fish (OECD 203) Invertebrates (OECD 202) R2 Effects Assessment E1->R2 E2 Terrestrial Toxicity Earthworm (OECD 207) Birds (OECD 205, 206) E2->R2 E3 Non-Target Plant Toxicity (OECD 227) E3->R2 R3 Risk Characterization R1->R3 R2->R3

Caption: A generalized workflow for assessing the environmental impact of a new herbicide.

Simplified Auxin Signaling Pathway

G Auxin Synthetic Auxin (e.g., 2,4-D, Phenoxy Herbicides) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth

Caption: Mechanism of action for synthetic auxin herbicides like phenoxyacetic acids.

References

Efficacy comparison of 2-(2,4,6-trimethylphenoxy)acetic acid with commercially available herbicides.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the herbicidal efficacy of 2-(2,4,6-trimethylphenoxy)acetic acid in comparison to commercially available alternatives, supported by available data and detailed experimental protocols.

Introduction

This compound is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of chemicals. Like other herbicides in this family, it functions by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plant species, ultimately resulting in their death. This guide provides a comparative overview of the efficacy of this compound against established commercial herbicides such as 2,4-D, MCPA, and Dicamba. The information is intended for researchers, scientists, and professionals in the field of drug and herbicide development to facilitate further investigation and evaluation.

Comparative Efficacy Data

For the purpose of comparison, the following tables summarize the ED₅₀ values for the widely used commercial herbicides 2,4-D, MCPA, and Dicamba against a range of common broadleaf weeds. It is crucial to note that these values are compiled from various studies and the experimental conditions under which they were determined may have varied. Therefore, direct comparison between these values should be made with caution.

Table 1: Comparative Efficacy (ED₅₀) of Commercial Herbicides on Various Broadleaf Weeds

Weed Species (Common Name)Weed Species (Scientific Name)2,4-D (g ai/ha)MCPA (g ai/ha)Dicamba (g ai/ha)
Common LambsquartersChenopodium album140 - 280150 - 30070 - 140
Redroot PigweedAmaranthus retroflexus100 - 250120 - 28050 - 120
Common ChickweedStellaria media> 560200 - 400100 - 200
Field BindweedConvolvulus arvensis840 - 1120> 1000280 - 560
Canada ThistleCirsium arvense560 - 1120500 - 1000140 - 280
VelvetleafAbutilon theophrasti280 - 560300 - 600140 - 280

Disclaimer: The ED₅₀ values presented in this table are approximate ranges gathered from multiple sources and are for comparative purposes only. Actual efficacy can vary significantly based on environmental conditions, weed growth stage, herbicide formulation, and application method. Quantitative ED₅₀ data for this compound is not available in a directly comparable format.

Experimental Protocols

To ensure standardized and reproducible evaluation of herbicide efficacy, detailed experimental protocols are essential. The following sections outline methodologies for both greenhouse and field trials.

Greenhouse Pot Experiment Protocol

This protocol is designed for the preliminary evaluation of herbicide efficacy in a controlled environment.

  • Plant Material and Growth Conditions:

    • Select certified seeds of target weed species.

    • Sow seeds in 10-15 cm diameter pots filled with a sterilized, uniform soil mix (e.g., sandy loam, peat, and vermiculite in a 2:1:1 ratio).

    • Thin seedlings to a uniform number (e.g., 3-5 plants) per pot once they have reached the first true leaf stage.

    • Maintain pots in a greenhouse with controlled temperature (e.g., 25/18°C day/night), humidity (e.g., 60-70%), and photoperiod (e.g., 16-hour light).

  • Herbicide Application:

    • Prepare stock solutions of this compound and commercial standard herbicides.

    • Perform serial dilutions to obtain a range of 5-7 concentrations for each herbicide to establish a dose-response curve.

    • Apply herbicides at a specific growth stage of the weeds (e.g., 2-4 true leaf stage) using a cabinet track sprayer calibrated to deliver a precise volume (e.g., 200-400 L/ha).

    • Include an untreated control group for comparison.

  • Data Collection and Analysis:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).

    • At 21 DAT, harvest the above-ground biomass of the weeds in each pot.

    • Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to determine the dry weight.

    • Calculate the percent inhibition of growth compared to the untreated control.

    • Use probit or log-logistic analysis to determine the ED₅₀ values for each herbicide.

Field Trial Protocol for Post-Emergence Efficacy

This protocol is for evaluating herbicide performance under real-world agricultural conditions.

  • Experimental Design and Site Selection:

    • Select a field with a natural and uniform infestation of the target broadleaf weed species.

    • Use a randomized complete block design (RCBD) with 3-4 replications per treatment.

    • Individual plot sizes should be a minimum of 2m x 5m.

  • Herbicide Application:

    • Apply herbicides at the recommended growth stage of the target weeds (typically when they are small and actively growing).

    • Use a calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform coverage.

    • Apply herbicides at various rates, including the recommended label rate, and fractions and multiples of this rate to determine the dose-response.

    • Include a weedy check (untreated) and a weed-free check (hand-weeded) for comparison.

  • Data Collection and Analysis:

    • Conduct visual efficacy ratings at 14, 28, and 56 DAT.

    • At the end of the evaluation period, collect weed biomass from a designated quadrat (e.g., 1m²) within each plot.

    • Record crop yield from the center of each plot to assess crop safety and the impact of weed control on yield.

    • Statistically analyze the data using Analysis of Variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Mechanism of Action: Synthetic Auxin Signaling Pathway

This compound, like other synthetic auxin herbicides, disrupts normal plant growth by hijacking the auxin signaling pathway. The herbicide mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overstimulation of auxin-responsive genes. This results in uncontrolled cell division and elongation, leading to epinastic growth, tissue damage, and ultimately, plant death.

Synthetic_Auxin_Pathway Auxin Synthetic Auxin (e.g., this compound) SCFTIR1_AFB SCF-TIR1/AFB Receptor Complex Auxin->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins SCFTIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Response_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel herbicide candidate from initial greenhouse screening to field trials.

Herbicide_Evaluation_Workflow Start Herbicide Candidate (this compound) Greenhouse_Screening Greenhouse Pot Experiment Start->Greenhouse_Screening Dose_Response Dose-Response Curve Generation (ED50 Determination) Greenhouse_Screening->Dose_Response Field_Trials Field Efficacy Trials Dose_Response->Field_Trials Promising Candidates Weed_Spectrum Weed Control Spectrum Evaluation Field_Trials->Weed_Spectrum Crop_Safety Crop Safety Assessment Field_Trials->Crop_Safety Data_Analysis Comprehensive Data Analysis & Comparison Weed_Spectrum->Data_Analysis Crop_Safety->Data_Analysis End Efficacy Profile Established Data_Analysis->End

Caption: Herbicide evaluation experimental workflow.

Peer review and replication of studies on the biological effects of 2-(2,4,6-trimethylphenoxy)acetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Analysis of 2-(2,4,6-trimethylphenoxy)acetic acid: A Review of Peer-Reviewed Biological Data

The initial search for peer-reviewed literature and replicated studies on the biological effects of this compound did not yield specific results for this compound. The available information primarily identifies it as a herbicide but lacks in-depth biological data. For instance, some sources describe it as an organic compound with excellent herbicide activity that can inhibit weed growth and is selective for certain types of weeds.[1][2] However, these sources do not provide peer-reviewed experimental data on its mechanism of action or other biological effects.

Much of the available research focuses on related phenoxyacetic acid derivatives, which have a broader range of documented biological activities. These derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, antibacterial, and anticancer agents.

Biological Activities of Related Phenoxyacetic Acid Derivatives

While data on this compound is sparse, studies on other phenoxyacetic acid derivatives provide some context on the potential biological activities of this class of compounds.

Anti-inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory potential of phenoxyacetic acid derivatives. For example, some synthesized pyrazoline-phenoxyacetic acid derivatives have shown promise as selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Specifically, compounds 6a and 6c in one study demonstrated potent COX-2 inhibition with IC50 values of 0.03 µM.[3]

Antimicrobial Activity

The phenoxyacetic acid scaffold is also present in compounds with antimicrobial properties. Research has shown that certain derivatives exhibit antibacterial activity against various strains. For instance, some synthesized azomethine derivatives of 2-formylphenoxyacetic acid have demonstrated good antibacterial activity, comparable to ciprofloxacin, against Staphylococcus aureus and Escherichia coli.[4] Additionally, other derivatives have been evaluated for their activity against strains like M. smegmatis.[5]

Anticancer and Apoptotic Effects

Novel phenoxyacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. One study reported that a particular derivative induced apoptosis in HepG2 (human liver cancer) cells through the inhibition of PARP-1.[6] Another study on (2-[2, 3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid) showed good anticancer activity against promyelocytic leukemia (HL60) and human colon carcinoma (HCT116) cell lines.[5]

Genotoxicity of Related Compounds

It is important to note that some related phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been studied for their genotoxic effects. Studies in mice have indicated that 2,4-D can induce chromosome aberrations in bone marrow and spermatocyte cells, as well as sperm head abnormalities.[7][8]

Summary of Findings and Future Directions

The lack of specific, peer-reviewed data on the biological effects of this compound presents a significant knowledge gap. While its primary use appears to be as a herbicide, its broader biological impact remains largely uncharacterized in the scientific literature.

The diverse biological activities observed in other phenoxyacetic acid derivatives—ranging from therapeutic (anti-inflammatory, antimicrobial, anticancer) to potentially toxic (genotoxicity)—underscore the importance of substitution patterns on the phenoxy ring in determining the ultimate biological effect.

Given the widespread use of related phenoxy compounds, further research into the specific biological mechanisms and potential off-target effects of this compound is warranted. Such studies would be crucial for a comprehensive understanding of its environmental and health implications. At present, a detailed comparison guide with extensive experimental data and replicated studies for this specific compound cannot be constructed due to the absence of foundational peer-reviewed research. Researchers and drug development professionals interested in this molecule may need to conduct foundational studies to elucidate its biological profile.

References

Safety Operating Guide

Personal protective equipment for handling 2-(2,4,6-Trimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is extrapolated from safety data sheets (SDS) of structurally similar compounds, such as (2-Methylphenoxy)acetic acid and 4-Chloro-2-methylphenoxyacetic acid, due to the unavailability of a specific SDS for 2-(2,4,6-Trimethylphenoxy)acetic acid. Researchers, scientists, and drug development professionals should consult the official SDS for this compound for definitive guidance before handling this chemical.

This guide provides crucial safety and logistical information for the operational use and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Protection Type Recommended PPE Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or NIOSH (US) standards.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.Inspect gloves prior to use.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.To be used in a well-ventilated area or under a fume hood.[1][3]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a calibrated fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[4]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[2]

    • Use non-sparking tools and equipment where applicable.[3]

    • Do not eat, drink, or smoke in the handling area.[1][3]

  • Storage:

    • Store in a tightly closed, properly labeled container.[1]

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Collect waste this compound and any solutions containing it in a designated, sealed, and properly labeled hazardous waste container.

  • Contaminated Materials:

    • Dispose of used gloves, weighing papers, and other contaminated disposable materials in a sealed bag and then into the designated hazardous waste container.[2]

  • Empty Containers:

    • Handle uncleaned containers as you would the product itself. Do not reuse empty containers.

Experimental Workflow and Safety Precautions

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_storage Storage prep1 Verify Fume Hood and Safety Equipment prep2 Don Required PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Avoid Dust/Aerosol Formation handle1->handle2 handle3 Transfer and Use Chemical handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 store1 Store in Tightly Closed Container handle3->store1 clean2 Dispose of Chemical Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean1->clean3 store2 Store in Cool, Dry, Ventilated Area store1->store2

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

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